Methyl 2-chloropyrimidine-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloropyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-11-5(10)4-2-3-8-6(7)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTNGWOGJHJQCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656458 | |
| Record name | Methyl 2-chloropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149849-94-5 | |
| Record name | 4-Pyrimidinecarboxylic acid, 2-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149849-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chloropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-chloropyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Methyl 2-chloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Methyl 2-chloropyrimidine-4-carboxylate, a key intermediate in pharmaceutical and agrochemical research. This document is intended to serve as a valuable resource for scientists and researchers, offering a compilation of available data, detailed experimental protocols for property determination, and a visualization of its synthesis pathway.
Core Physical and Chemical Data
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O₂ | [1] |
| Molecular Weight | 172.57 g/mol | [1] |
| CAS Number | 149849-94-5 | [1] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 93.6 - 96.6 °C | |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | 2-8°C, under inert atmosphere |
Synthesis Workflow
This compound is commonly synthesized from 2-chloropyrimidine-4-carbonyl chloride. The following diagram illustrates a typical reaction workflow.
References
An In-depth Technical Guide to Methyl 2-chloropyrimidine-4-carboxylate (CAS: 149849-94-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-chloropyrimidine-4-carboxylate, bearing the CAS number 149849-94-5, is a pivotal heterocyclic building block in medicinal chemistry and agrochemical synthesis. Its pyrimidine core, functionalized with a reactive chlorine atom at the 2-position and a methyl ester at the 4-position, offers a versatile platform for the synthesis of complex molecules. The electron-deficient nature of the pyrimidine ring makes the chloro-substituent highly susceptible to nucleophilic aromatic substitution (SNAr), while the ester moiety provides a handle for further derivatization. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and significant applications, with a focus on its role in the development of targeted kinase inhibitors. Detailed experimental protocols and visual diagrams of key reaction types and relevant biological pathways are included to support advanced research and development.
Physicochemical Properties
This compound is a solid at room temperature with a defined set of physical and chemical characteristics crucial for its handling, storage, and application in synthesis. A summary of its key properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 149849-94-5 | [1][2] |
| Molecular Formula | C₆H₅ClN₂O₂ | [2][3] |
| Molecular Weight | 172.57 g/mol | [2][3] |
| Melting Point | 97-98 °C | |
| Boiling Point | 304.3 ± 15.0 °C at 760 mmHg | |
| Density | 1.4 ± 0.1 g/cm³ | |
| Flash Point | 137.8 ± 20.4 °C | |
| LogP | 1.47 | |
| Storage Temperature | 2-8°C, Inert atmosphere | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 2-chloropyrimidine-4-carboxylic acid.
Synthesis of Precursor: 2-Chloropyrimidine-4-carboxylic acid
Reaction Scheme: 2-Chloro-4-methylpyrimidine hydrochloride is reacted with phosphorus oxychloride in the presence of a base like triethylamine to yield 2-chloro-4-methylpyrimidine. This intermediate is then oxidized to form 2-chloropyrimidine-4-carboxylic acid.[5]
Detailed Protocol: [5]
-
Dehydrochlorination: To a 10L reaction vessel, add phosphorus oxychloride (4.09 kg) and 2-chloro-4-methylpyrimidine hydrochloride (1.6 kg). Heat the mixture to 80°C.
-
Slowly add triethylamine (2.22 kg) dropwise. The exothermic reaction should maintain the temperature.
-
After the addition is complete, heat the reaction mixture at 100-105°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction to 30°C.
-
Work-up: Slowly pour the reaction mixture into 40L of crushed ice to decompose the excess phosphorus oxychloride.
-
Adjust the pH to 6-7 using a 30% sodium hydroxide solution.
-
Extract the aqueous layer three times with ethyl acetate (4L each).
-
Combine the organic phases, decolorize with activated carbon, filter, and concentrate under reduced pressure to yield the intermediate 2-chloro-4-methylpyrimidine.
-
Oxidation: The subsequent methyl oxidation to the carboxylic acid is then performed using a suitable oxidant.
Esterification to this compound
Reaction Scheme (Fischer Esterification): [3][6] 2-chloropyrimidine-4-carboxylic acid is reacted with methanol in the presence of an acid catalyst (e.g., H₂SO₄) to yield the final product.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloropyrimidine-4-carboxylic acid (1.0 equiv) in an excess of anhydrous methanol, which acts as both reactant and solvent.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). Stir for several hours (typically 2-4 hours) while monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound as a solid.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the electrophilic nature of the C2 and C4 positions, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr). This compound is a cornerstone intermediate for synthesizing a wide range of biologically active molecules, most notably kinase inhibitors for cancer therapy.[7][8]
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity involves the displacement of the C2-chloro group by various nucleophiles, such as amines and thiols. This reaction is fundamental to building the core structures of many pharmaceutical agents.
Experimental Protocol: Reaction with a Primary Amine (e.g., Aniline derivative) [9]
-
In a reaction vial, dissolve this compound (1.0 equiv) and a substituted aniline (1.2 equiv) in a suitable solvent such as DMF or ethanol.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 equiv).
-
Seal the vial and heat the mixture to 90-120°C for 4-12 hours, monitoring completion by TLC or LC-MS.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel to afford the 2-aminopyrimidine derivative.
Palladium-Catalyzed Cross-Coupling (Suzuki Reaction)
The C2-chloro position can also undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds with aryl or heteroaryl boronic acids. This reaction is crucial for synthesizing biaryl structures common in kinase inhibitors.[10]
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid [10][11]
-
To a dry Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the 2-phenylpyrimidine product.
Role in Drug Discovery: Kinase Inhibitors
Pyrimidine derivatives are prevalent scaffolds in the design of kinase inhibitors due to their ability to form key hydrogen bonds within the ATP-binding pocket of kinases. This compound serves as a key starting material for drugs targeting signaling pathways that are often dysregulated in cancer.
Targeting the BCR-ABL Pathway in CML
The tyrosine kinase inhibitor Dasatinib, used to treat chronic myeloid leukemia (CML), targets the BCR-ABL fusion protein.[8] While not a direct derivative, its synthesis involves the coupling of a substituted thiazole with a dichloromethylpyrimidine, highlighting the importance of this class of intermediates in accessing such drugs.[7][12][13] The BCR-ABL protein constitutively activates downstream pathways like PI3K/AKT and RAS/MAPK, leading to uncontrolled cell proliferation and survival.
Targeting PI3K/AKT and c-Met Pathways
The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival, and its aberrant activation is common in many cancers.[14][15] Similarly, the c-Met receptor tyrosine kinase pathway, when dysregulated, promotes tumor growth and metastasis.[16][17][18] Many developmental inhibitors targeting kinases in these pathways, such as PI3Kα or c-Met, utilize a substituted aminopyrimidine scaffold derived from intermediates like this compound.
Spectroscopic Data
| Method | Expected Features |
| ¹H NMR | - A singlet for the methyl ester protons (-OCH₃) around 3.9-4.1 ppm. - Two doublets in the aromatic region for the pyrimidine ring protons (H5 and H6), typically between 7.5 and 9.0 ppm. |
| ¹³C NMR | - A signal for the methyl ester carbon around 53 ppm. - Signals for the pyrimidine ring carbons, with C2, C4, and C6 appearing downfield (approx. 155-170 ppm) due to the influence of nitrogen and chlorine atoms. - A signal for the carbonyl carbon of the ester around 160-165 ppm. |
| FT-IR (cm⁻¹) | - A strong carbonyl (C=O) stretch from the ester group around 1720-1740 cm⁻¹. - C-Cl stretch around 700-800 cm⁻¹. - C=N and C=C stretching vibrations of the pyrimidine ring in the 1400-1600 cm⁻¹ region. - C-O stretching from the ester around 1200-1300 cm⁻¹. |
| Mass Spec (MS) | - A molecular ion peak (M⁺) at m/z 172, along with a characteristic M+2 peak at m/z 174 with approximately one-third the intensity, confirming the presence of one chlorine atom. |
Safety and Handling
This compound should be handled by trained professionals in a laboratory setting, following standard safety protocols.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Conclusion
This compound is a high-value chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly for the pharmaceutical industry. Its well-defined reactivity, centered on the SNAr and cross-coupling potential of the C2-chloro position, provides a reliable entry point for the construction of diverse pyrimidine-based scaffolds. The demonstrated use of this and closely related structures in the development of potent kinase inhibitors underscores its importance in modern drug discovery. This guide serves as a foundational resource for researchers aiming to leverage the synthetic utility of this versatile compound.
References
- 1. This compound | CAS#:149849-94-5 | Chemsrc [chemsrc.com]
- 2. usbio.net [usbio.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 149849-94-5|this compound|BLD Pharm [bldpharm.com]
- 5. Method for preparing 2-chloropyrimidine-4 formic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Dasatinib synthesis - chemicalbook [chemicalbook.com]
- 8. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. m.youtube.com [m.youtube.com]
- 11. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A kind of synthetic method of dasatinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 13. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Chloropyrimidine Moiety: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chloropyrimidine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry, establishing itself as a crucial component in a diverse array of therapeutic agents. Its biological importance stems from a unique combination of features: it acts as a versatile pharmacophore capable of engaging in key hydrogen bonding and aromatic interactions within protein active sites, and the chlorine substituent provides a reactive handle for covalent bond formation, leading to potent and durable inhibition of therapeutic targets. This guide provides a comprehensive technical overview of the biological significance of the chloropyrimidine moiety, presenting key quantitative data, detailed experimental protocols, and visualizations of its impact on critical signaling pathways.
Quantitative Analysis of Chloropyrimidine-Containing Inhibitors
The efficacy of drug candidates is frequently quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the substance required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the in vitro potency of several key drugs and experimental compounds featuring the chloropyrimidine core against various protein kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of Chloropyrimidine-Containing Drugs
| Compound | Target Kinase | Assay Type | IC50 Value | Reference |
| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | Enzymatic Assay | 0.5 nM | |
| Bosutinib | Bcr-Abl Tyrosine Kinase | Enzymatic Assay | 1.2 nM | |
| Src Family Kinases (Src, Lyn, Hck) | Enzymatic Assay | 1.2-1.8 nM | ||
| Selumetinib | MEK1 | Enzymatic Assay | 14 nM | |
| MEK2 | Enzymatic Assay | 19 nM |
Table 2: Cytotoxic Activity of Chloropyrimidine-Containing Drugs against Cancer Cell Lines
| Compound | Cancer Cell Line | Assay Type | IC50 Value | Reference |
| Ibrutinib | Mantle Cell Lymphoma (MCL) | Cell-based Assay | 9.8 nM | |
| Chronic Lymphocytic Leukemia (CLL) | Cell-based Assay | 1.07 µM | ||
| Bosutinib | Chronic Myelogenous Leukemia (CML) K562 | Cell-based Assay | 0.05 µM | |
| Breast Cancer (MCF7) | Cell-based Assay | >10 µM | ||
| Selumetinib | Non-Small Cell Lung Cancer (NSCLC) A549 | Cell-based Assay | 0.5 µM | |
| Colorectal Cancer HT-29 | Cell-based Assay | 0.2 µM |
Table 3: Inhibitory Activity of Experimental Chloropyrimidine Derivatives
| Compound | Target Kinase/Cell Line | Assay Type | pIC50/IC50 Value | Reference |
| 2,5-dichloropyrimidine derivative (Covalent MSK1 inhibitor) | MSK1 CTKD | Biochemical Cascade Assay | pIC50 6.7 (200 nM) | |
| Pyrrolopyrimidine derivative (Covalent MSK1 inhibitor) | MSK1 CTKD | Biochemical Cascade Assay | pIC50 7.6 (25 nM) | |
| 2-chloropyrimidine derivative | Cyclooxygenase-2 (COX-2) | In vitro enzyme inhibition | IC50 = 0.04 ± 0.09 µmol |
Signaling Pathways Targeted by Chloropyrimidine-Containing Drugs
The therapeutic efficacy of many chloropyrimidine-based drugs arises from their ability to modulate specific signaling pathways that are aberrantly activated in disease states, particularly in cancer. The following diagrams, generated using the DOT language, illustrate the points of intervention for these inhibitors.
Caption: B-cell Receptor (BCR) Signaling Pathway and the Point of Ibrutinib Inhibition.
Caption: BCR-ABL Signaling Pathway and the Dual Inhibition by Bosutinib.
Caption: RAS-RAF-MEK-ERK Signaling Pathway and the Point of Selumetinib Inhibition.
The Chloropyrimidine Moiety as a Covalent Warhead
A particularly significant aspect of the chloropyrimidine moiety is its ability to act as a "warhead" in targeted covalent inhibitors. The electron-deficient nature of the pyrimidine ring, further activated by the presence of other electron-withdrawing groups, renders the chlorine atom susceptible to nucleophilic aromatic substitution (SNAr) by a suitably positioned nucleophilic residue, most commonly a cysteine, in the target protein's active site. This covalent bond formation leads to irreversible or slowly reversible inhibition, offering several advantages, including prolonged duration of action and high potency.
The reactivity of the chloropyrimidine can be tuned by the substitution pattern on the ring. For instance, the presence of a second chlorine atom at the 5-position, as in 2,5-dichloropyrimidines, enhances the electrophilicity and facilitates the SNAr reaction.
Caption: General Workflow of Covalent Inhibition by a Chloropyrimidine Derivative.
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of chloropyrimidine-based compounds.
Synthesis of Chloropyrimidine Derivatives
General Procedure for Nucleophilic Aromatic Substitution (SNAr) on a Dichloropyrimidine Core:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) is added the desired amine nucleophile (1.0-1.2 eq).
-
A base, such as triethylamine or diisopropylethylamine (1.5-2.0 eq), is added to the reaction mixture.
-
The reaction is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the desired monosubstituted chloropyrimidine derivative.
Example Synthesis: A Key Step in Ibrutinib Synthesis (Acylation)
-
To a solution of (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethan-1-one in a suitable aprotic solvent such as tetrahydrofuran (THF) is added a base, for example, triethylamine.
-
The mixture is cooled in an ice bath, and acryloyl chloride is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for a specified period, typically several hours, while monitoring the reaction progress by TLC.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude Ibrutinib is then purified by column chromatography on silica gel.
In Vitro Biological Evaluation
MTT Assay for Cell Viability and Cytotoxicity:
-
Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the chloropyrimidine test compound. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a predetermined period, typically 48 or 72 hours.
-
After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
The medium is then carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay (Luminescence-Based):
-
A kinase reaction buffer is prepared containing the purified target kinase, a suitable substrate (peptide or protein), and ATP.
-
Serial dilutions of the chloropyrimidine inhibitor are prepared and added to the wells of a 384-well plate.
-
The kinase reaction is initiated by adding the kinase/substrate/ATP mixture to the wells containing the inhibitor.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and a detection reagent (e.g., a luciferase/luciferin-based reagent that measures remaining ATP) is added.
-
The luminescence is measured using a plate reader. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed), while a higher signal indicates inhibition.
-
The percentage of kinase inhibition is calculated relative to a no-inhibitor control, and the IC50 value is determined from a dose-response curve.
Conclusion
The chloropyrimidine moiety has proven to be an exceptionally valuable scaffold in the design and development of novel therapeutics. Its ability to function as both a potent pharmacophore and a reactive covalent warhead provides medicinal chemists with a versatile tool to target a wide range of biological entities with high affinity and selectivity. The successful clinical translation of several chloropyrimidine-containing drugs, particularly in the field of oncology, underscores the profound biological significance of this heterocyclic core. As our understanding of disease biology continues to evolve, the strategic incorporation of the chloropyrimidine moiety will undoubtedly continue to fuel the discovery of next-generation medicines.
Spectroscopic Profile of Methyl 2-chloropyrimidine-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-chloropyrimidine-4-carboxylate, a key intermediate in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for obtaining and analyzing the spectroscopic data are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of analogous pyrimidine derivatives and serve as a reference for researchers in the field.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.9 - 9.1 | d | 1H | H6 |
| ~7.8 - 8.0 | d | 1H | H5 |
| ~3.9 - 4.1 | s | 3H | OCH₃ |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~164 - 166 | C=O (ester) |
| ~160 - 162 | C2 |
| ~158 - 160 | C4 |
| ~156 - 158 | C6 |
| ~122 - 124 | C5 |
| ~53 - 55 | OCH₃ |
Solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~2960 - 2850 | Medium | C-H stretch (methyl) |
| ~1730 - 1715 | Strong | C=O stretch (ester) |
| ~1600 - 1550 | Strong | C=N and C=C stretch (pyrimidine ring) |
| ~1300 - 1200 | Strong | C-O stretch (ester) |
| ~800 - 750 | Strong | C-Cl stretch |
Sample Preparation: KBr pellet or thin film
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 172/174 | High | [M]⁺ (Molecular ion, chlorine isotope pattern) |
| 141/143 | Medium | [M - OCH₃]⁺ |
| 113/115 | Medium | [M - COOCH₃]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-3 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Record a background spectrum of the empty sample compartment or a pure KBr pellet.
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, C-O, C-Cl, aromatic C-H).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction.
GC-MS Parameters:
-
Injection Mode: Split or splitless.
-
Injector Temperature: 250 °C.
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).
-
Carrier Gas: Helium.
Mass Spectrometer Parameters (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Mass Range: 50-500 m/z.
-
Ion Source Temperature: 230 °C.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Note the characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio).
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Navigating the Solubility Landscape of Methyl 2-chloropyrimidine-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 2-chloropyrimidine-4-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its solubility in common organic solvents is a critical parameter for reaction kinetics, purification, and formulation development. This technical guide provides an in-depth overview of the available knowledge on the solubility of this compound and its chemical relatives. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on providing general solubility trends for pyrimidine derivatives, qualitative information for structurally similar compounds, and a standardized experimental protocol for determining solubility.
General Solubility of Pyrimidine Derivatives
The solubility of pyrimidine derivatives is influenced by a combination of factors including the nature of the solvent, temperature, and the presence of various functional groups on the pyrimidine ring. Generally, the solubility of these compounds in organic solvents increases with a rise in temperature.
Studies on various pyrimidine derivatives have shown solubility in a range of organic solvents. For instance, research on certain derivatives has indicated a solubility hierarchy of N,N-dimethylformamide (DMF) > methanol > carbon tetrachloride.[1] Pyrimidine itself is highly soluble in many organic solvents, including alcohols and ether.[2]
Solubility Profile of Related Pyrimidine Compounds
| Compound | Solvent | Temperature (°C) | Solubility |
| Pyrimidine | Water | 20 | ~41 g/L[2] |
| Pyrimidine | Alcohols, Ether, Aromatic Hydrocarbons | Not Specified | Highly Soluble[2] |
| 2-Chloropyrimidine | Water | Not Specified | Slightly Soluble[3][4] |
| 2-Chloropyrimidine | Alcohol | Not Specified | 33.3 mg/mL[3][4] |
| Pyrimidine-4-carboxylic acid | Ethanol | Not Specified | ~0.25 mg/mL[5] |
| Pyrimidine-4-carboxylic acid | DMSO | Not Specified | ~20 mg/mL[5] |
| Pyrimidine-4-carboxylic acid | Dimethyl formamide | Not Specified | ~2 mg/mL[5] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent, based on the widely used gravimetric "shake-flask" method.
Objective: To determine the equilibrium solubility of a solid compound in a given solvent at a specific temperature.
Materials:
-
This compound (or the compound of interest)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid particles. This step should be performed quickly to minimize any temperature-induced precipitation.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.
-
Mass Determination: Once the solvent is completely evaporated, weigh the dish or vial containing the solid residue.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution withdrawn (mL)) * 100
Data Analysis: Repeat the experiment at different temperatures to generate a solubility curve.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.
Caption: Workflow for determining solubility via the shake-flask method.
References
An In-depth Technical Guide on the Thermostability of Methyl 2-chloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pyrimidine derivatives are fundamental scaffolds in the development of a wide array of therapeutic agents, owing to their presence in nucleic acids and their diverse biological activities. Methyl 2-chloropyrimidine-4-carboxylate serves as a key intermediate in the synthesis of more complex molecules. The thermal stability of such an intermediate is a critical parameter that influences its shelf-life, reaction conditions, and the purity of final products. Thermal decomposition can lead to the formation of impurities, which may compromise the efficacy and safety of an active pharmaceutical ingredient (API). Therefore, a robust assessment of thermostability is a prerequisite for its application in drug discovery and development.
Physicochemical Properties of this compound
Limited experimental data on the physical properties of this compound is publicly available. The following table summarizes the available information, including predicted values and recommended storage conditions which allude to its stability under specific environments.
| Property | Value | Source |
| CAS Number | 149849-94-5 | Chemical Databases |
| Molecular Formula | C₆H₅ClN₂O₂ | Chemical Databases |
| Molecular Weight | 172.57 g/mol | Chemical Databases |
| Boiling Point | 304.3 ± 15.0 °C (Predicted) | [1] |
| Density | 1.372 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |
Thermostability Profile
As of the date of this guide, specific experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not found in surveyed literature. The recommended storage at refrigerated temperatures and under an inert atmosphere suggests that the compound may be sensitive to higher temperatures and oxidative conditions. To ascertain its precise thermal behavior, the experimental protocols outlined in the subsequent sections are recommended.
| Thermal Property | Value | Method |
| Melting Point | Data Not Available | DSC |
| Decomposition Temperature (Tonset) | Data Not Available | TGA |
| Enthalpy of Fusion (ΔHfus) | Data Not Available | DSC |
| Enthalpy of Decomposition (ΔHdecomp) | Data Not Available | DSC |
Experimental Protocols for Thermostability Assessment
To determine the thermostability of this compound, the following experimental methodologies are recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the decomposition temperature and identifying mass loss events.
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation:
-
A calibrated thermogravimetric analyzer with a high-precision balance.
-
Alumina or platinum sample pans.
-
High-purity nitrogen as a purge gas.
Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder.
-
Accurately weigh 5-10 mg of the sample into a tared TGA pan.
TGA Method Parameters:
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp from 30°C to 500°C at a heating rate of 10°C/min.
-
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Data Collection: Continuously record the sample mass and temperature.
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset) from the TGA curve.
-
Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is used to determine thermal transitions such as melting, crystallization, and decomposition.[3]
Objective: To identify the melting point and measure the enthalpy of fusion and decomposition of this compound.
Instrumentation:
-
A calibrated differential scanning calorimeter.
-
Aluminum or hermetically sealed sample pans.
-
High-purity nitrogen as a purge gas.
Sample Preparation:
-
Accurately weigh 2-5 mg of the finely powdered sample into a DSC pan.
-
Seal the pan, using a hermetic seal if the sample is expected to be volatile.
-
Prepare an empty, sealed pan as a reference.
DSC Method Parameters:
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp from 25°C to a temperature above the decomposition point (determined by TGA, e.g., 350°C) at a heating rate of 10°C/min.
-
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Data Collection: Record the differential heat flow as a function of temperature.
Data Analysis:
-
Identify endothermic peaks (melting) and exothermic peaks (decomposition).
-
Determine the onset temperature and peak temperature for each transition.
-
Calculate the enthalpy change (ΔH) for each transition by integrating the peak area.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is a validated quantitative analytical procedure that can accurately detect the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[4] This method is crucial for determining the shelf-life and storage conditions of a compound.
Objective: To develop and validate an HPLC method to separate and quantify this compound from its potential degradation products.
Instrumentation:
-
A high-performance liquid chromatograph with a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Data acquisition and processing software.
Forced Degradation Study: To generate potential degradation products, subject the sample to stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at a temperature below its melting point (e.g., 100°C) for 48 hours.
-
Photodegradation: Expose the sample to UV light (e.g., 254 nm) for 24 hours.
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV-Vis scan of the compound.
-
Injection Volume: 10 µL.
Method Development and Validation:
-
Optimize the mobile phase composition and gradient to achieve baseline separation of the parent compound from all degradation products.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5]
Conclusion
While specific experimental data on the thermostability of this compound is currently limited, this guide provides the essential framework for its determination. The recommended storage conditions suggest that thermal degradation is a potential concern. By employing the detailed protocols for TGA, DSC, and stability-indicating HPLC methods, researchers and drug development professionals can generate the necessary data to ensure the quality, safety, and efficacy of this important chemical intermediate and any subsequent products. A thorough understanding of its thermal properties is a critical step in advancing pyrimidine-based compounds through the drug development pipeline.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with Methyl 2-chloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the field of medicinal chemistry and drug discovery, where the pyrimidine scaffold is a privileged core structure found in a multitude of biologically active compounds. Pyrimidine derivatives are integral components of numerous therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[1] The functionalization of the pyrimidine ring through methods like the Suzuki coupling allows for the synthesis of diverse libraries of compounds for screening and lead optimization.
This document provides a detailed protocol for the Suzuki coupling of Methyl 2-chloropyrimidine-4-carboxylate with various arylboronic acids. The resulting 2-arylpyrimidine-4-carboxylate esters are valuable intermediates in the synthesis of novel kinase inhibitors and other potential therapeutic agents.
General Reaction Scheme
The general reaction scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.
Figure 1. General scheme for the Suzuki coupling of this compound.
Experimental Protocols
This section details the experimental procedure for the Suzuki coupling of this compound with a representative arylboronic acid using microwave-assisted synthesis. This method offers advantages such as shorter reaction times and often improved yields.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.0-1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave reaction vial
-
Magnetic stir bar
-
Microwave reactor
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a microwave reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 86.3 mg), the desired arylboronic acid (e.g., 0.5 mmol), potassium carbonate (1.5 mmol, 207 mg), and Pd(PPh₃)₄ (0.0025 mmol, 2.9 mg).
-
Inert Atmosphere: Seal the vial and purge with a stream of argon or nitrogen for 5-10 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (2 mL) to the vial via syringe.
-
Microwave Irradiation: Place the sealed vial in the microwave reactor and heat the reaction mixture to 100 °C for 15 minutes with stirring.[1]
-
Reaction Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-arylpyrimidine-4-carboxylate.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the yields for the Suzuki coupling of 2,4-dichloropyrimidine with various arylboronic acids under microwave-assisted conditions. These results can serve as a reference for the expected outcomes with this compound, as the reactivity at the 4-position is generally higher.[1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 2-phenylpyrimidine-4-carboxylate (analog) | 71 |
| 2 | 3-Methoxyphenylboronic acid | Methyl 2-(3-methoxyphenyl)pyrimidine-4-carboxylate (analog) | 72 |
| 3 | 3-Nitrophenylboronic acid | Methyl 2-(3-nitrophenyl)pyrimidine-4-carboxylate (analog) | 79 |
| 4 | 3-(Methoxycarbonyl)phenylboronic acid | Methyl 2-(3-(methoxycarbonyl)phenyl)pyrimidine-4-carboxylate (analog) | 62 |
| 5 | Naphthalen-2-ylboronic acid | Methyl 2-(naphthalen-2-yl)pyrimidine-4-carboxylate (analog) | 87 |
Data adapted from a study on 2,4-dichloropyrimidine, where coupling occurs selectively at the C4 position.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the Suzuki coupling experiment.
Caption: A step-by-step workflow for the microwave-assisted Suzuki coupling reaction.
Application in Drug Discovery: Targeting the p38 MAPK Signaling Pathway
The 2-arylpyrimidine scaffold is a key pharmacophore in many kinase inhibitors. One important target in drug discovery is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is implicated in inflammatory diseases and cancer. The products of the described Suzuki coupling can serve as precursors to potent and selective p38 MAPK inhibitors.
Caption: Inhibition of the p38 MAPK signaling pathway by a 2-arylpyrimidine derivative.
References
Application Notes and Protocols for the Use of Methyl 2-chloropyrimidine-4-carboxylate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Methyl 2-chloropyrimidine-4-carboxylate as a versatile starting material in the synthesis of potent kinase inhibitors. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitor drugs. The strategic functionalization of the pyrimidine ring at the 2 and 4-positions allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.
This document outlines synthetic strategies, detailed experimental protocols, and the biological context of kinase inhibitors derived from this starting material, with a focus on inhibitors of Aurora kinases, Bruton's tyrosine kinase (BTK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR).
Introduction to Pyrimidine-Based Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrimidine ring serves as an excellent scaffold for kinase inhibitors as it can mimic the adenine base of ATP, enabling competitive binding to the ATP-binding pocket of kinases.
This compound is a valuable building block for the synthesis of 2,4-disubstituted pyrimidine-based kinase inhibitors. The chlorine atom at the 2-position and the methyl carboxylate group at the 4-position offer orthogonal reactivity, allowing for sequential and regioselective modifications.
Synthetic Strategies
The primary synthetic route for elaborating this compound into diverse kinase inhibitors involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr) at the 2-position: The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride at the 2-position by a variety of nucleophiles, most commonly primary or secondary amines (e.g., substituted anilines). This reaction is typically carried out in the presence of a base.
-
Modification of the 4-carboxylate group: The methyl ester at the 4-position can be further functionalized. Common transformations include:
-
Amidation: Reaction with an amine to form a carboxamide. This is a crucial step for many kinase inhibitors as the amide bond can form key hydrogen bond interactions within the kinase active site.
-
Hydrolysis: Saponification of the ester to the corresponding carboxylic acid, which can then be coupled with an amine using standard peptide coupling reagents.
-
This sequential approach allows for the introduction of diverse chemical moieties at both the 2 and 4-positions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor properties.
Experimental Protocols
General Protocol for the Synthesis of 2-Anilino-pyrimidine-4-carboxamides
This protocol describes a general two-step procedure for the synthesis of 2-anilino-pyrimidine-4-carboxamide derivatives from this compound.
Step 1: Synthesis of Methyl 2-(arylamino)pyrimidine-4-carboxylate
-
Materials:
-
This compound
-
Substituted aniline (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Isopropanol)
-
Standard glassware for organic synthesis under an inert atmosphere (e.g., Nitrogen or Argon)
-
-
Procedure:
-
To a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent, add the substituted aniline (1.1 equivalents).
-
Add the base (1.5 - 2.0 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature and reaction time will depend on the reactivity of the aniline.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically after 2-24 hours), cool the mixture to room temperature.
-
Perform an aqueous work-up by pouring the reaction mixture into water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Methyl 2-(arylamino)pyrimidine-4-carboxylate.
-
Step 2: Synthesis of 2-(Arylamino)pyrimidine-4-carboxamide
-
Materials:
-
Methyl 2-(arylamino)pyrimidine-4-carboxylate from Step 1
-
Desired amine (1.2 - 2.0 equivalents)
-
Peptide coupling reagent (e.g., HATU, HBTU) (1.2 equivalents)
-
Base (e.g., DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous DMF
-
-
Procedure:
-
The methyl ester from the previous step can be converted to the desired amide. While direct aminolysis is possible at elevated temperatures, a common route involves hydrolysis to the carboxylic acid followed by amide coupling.
-
Hydrolysis (Optional but common): To a solution of the methyl ester in a mixture of THF and water, add LiOH (2-3 equivalents). Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Acidify the reaction mixture with dilute HCl and extract the carboxylic acid with an organic solvent.
-
Amide Coupling: To a solution of the resulting carboxylic acid (1.0 equivalent) in anhydrous DMF, add the desired amine (1.2 equivalents), a peptide coupling reagent (1.2 equivalents), and a base such as DIPEA (2.0 - 3.0 equivalents).
-
Stir the reaction mixture at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and purify the final product by column chromatography or recrystallization to yield the 2-(arylamino)pyrimidine-4-carboxamide.
-
Quantitative Data Summary
The following tables summarize the biological activity of representative kinase inhibitors synthesized from pyrimidine precursors.
| Table 1: Inhibitory Activity of 2,4-Disubstituted Pyrimidines against Aurora Kinases | ||
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| Compound 12a | 309 | 293[2] |
| Alisertib (MLN8237) | 1.2 | -[3] |
| Barasertib (AZD1152) | - | 0.37[3] |
| Table 2: Inhibitory Activity of Pyrimidine-Based Kinase Inhibitors against other Kinases | |
| Compound | Kinase and IC50 |
| Spebrutinib | BTK |
| Compound 2d | KDR IC50 = 6 nM |
| Compound 13k | Mer IC50 = 7.1 ± 0.9 nM, c-Met IC50 = 18.5 ± 2.3 nM |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the kinase inhibitors discussed.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and evaluation of kinase inhibitors from this compound.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 2-Chloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of methyl 2-chloropyrimidine-4-carboxylate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the pyrimidine scaffold in a wide range of biologically active compounds and functional materials. The methodologies described herein focus on several key palladium-catalyzed reactions, offering a guide to reaction conditions, data presentation for comparative analysis, and step-by-step protocols to facilitate experimental design and execution.
Introduction to Palladium-Catalyzed Cross-Coupling of Chloropyrimidines
The palladium-catalyzed cross-coupling of chloropyrimidines is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound, with its electron-withdrawing ester group, presents a unique substrate profile. The chlorine atom at the 2-position is activated towards oxidative addition to the palladium(0) catalyst, facilitating a range of coupling reactions.
This document will cover the following key cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with various amines.
-
Heck Coupling: Formation of C-C bonds with alkenes.
-
Stille Coupling: Formation of C-C bonds with organostannanes.
-
Negishi Coupling: Formation of C-C bonds with organozinc reagents.
For each reaction, a general overview, a summary of typical reaction conditions in a tabular format, and a detailed experimental protocol are provided.
General Mechanistic Pathway
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle, illustrated below. The cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the coupling partner (or migratory insertion in the case of the Heck reaction), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[1][2][3][4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting this compound with an aryl or vinyl boronic acid or its corresponding ester.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 24 | 71 | [5] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / P(t-Bu)₃ (4) | P(t-Bu)₃ | KF (3) | THF | 50 | 12 | Moderate | [1] |
| 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | dppf | Na₃PO₄ (3) | Dioxane | 100 | 12 | Good | [6] |
| 2-Naphthylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | SPhos | K₃PO₄ (2) | Toluene | 110 | 18 | High | [7] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyrimidine-4-carboxylate.
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of 2-alkynylpyrimidine derivatives through the reaction of this compound with a terminal alkyne, typically in the presence of a copper(I) co-catalyst.
Data Presentation: Sonogashira Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | CuI | Et₃N (2) | THF | 60 | 6 | High | [8] |
| 1-Octyne | Pd(PPh₃)₄ (3) / CuI (5) | CuI | DIPEA (3) | DMF | 80 | 8 | Good | [9] |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) / CuI (5) | CuI | Cs₂CO₃ (2) | Toluene | 100 | 12 | High | [10] |
| 3-Ethynyltoluene | PdCl₂(PPh₃)₂ (2) / CuI (4) | CuI | Et₃N (2) | Acetonitrile | RT | 10 | Excellent | [11] |
Experimental Protocol: Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the degassed solvent (e.g., THF), the base (e.g., triethylamine, 2.0 equiv.), and the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired 2-alkynylpyrimidine-4-carboxylate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to 2-aminopyrimidine derivatives from this compound and a primary or secondary amine.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | XPhos | NaOt-Bu (1.5) | Toluene | 100 | 12 | High | [12][2] |
| Aniline | Pd(OAc)₂ (2) / RuPhos (4) | RuPhos | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 18 | Good | [13] |
| n-Butylamine | Pd₂(dba)₃ (1.5) / BrettPhos (3) | BrettPhos | K₃PO₄ (2) | sec-Butanol | 100 | 16 | Good | [14] |
| Indole | Pd(OAc)₂ (3) / DavePhos (6) | DavePhos | K₂CO₃ (2.5) | Toluene | 120 | 24 | Moderate | [15] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate, filter through a plug of silica gel, and concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography to yield the 2-aminopyrimidine-4-carboxylate derivative.
Other Palladium-Catalyzed Cross-Coupling Reactions
While Suzuki, Sonogashira, and Buchwald-Hartwig reactions are the most common, other palladium-catalyzed cross-couplings can also be employed with this compound.
Heck Coupling
The Heck reaction couples the chloropyrimidine with an alkene.[16][17][18] Typical conditions involve a palladium catalyst such as Pd(OAc)₂, a phosphine ligand, a base like triethylamine or potassium carbonate, and a polar aprotic solvent such as DMF or NMP at elevated temperatures (100-140 °C).
Stille Coupling
The Stille coupling utilizes an organostannane as the coupling partner.[3][4] This reaction is known for its tolerance of a wide variety of functional groups. Common catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, often with a copper(I) co-catalyst in a solvent like THF or DMF.
Negishi Coupling
The Negishi coupling employs an organozinc reagent, which is typically more reactive than the corresponding boronic acid or organostannane.[11] This allows for milder reaction conditions. A common catalyst system is Pd(PPh₃)₄ in a solvent such as THF.
Conclusion
The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a diverse array of 2-substituted pyrimidine derivatives. By carefully selecting the appropriate coupling partner, catalyst, ligand, base, and solvent, researchers can efficiently construct complex molecules with applications in drug discovery and materials science. The protocols and data presented in these application notes serve as a valuable resource for the successful implementation of these important synthetic transformations.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Stannanes for Coupling Reactions - Enamine [enamine.net]
- 13. researchgate.net [researchgate.net]
- 14. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: Methyl 2-chloropyrimidine-4-carboxylate as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloropyrimidine-4-carboxylate is a highly valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds. Its pyrimidine core is a prevalent scaffold in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents. The presence of a reactive chlorine atom at the 2-position and an ester group at the 4-position allows for selective functionalization through various synthetic transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the construction of diverse heterocyclic systems, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para to the ring nitrogens. The chlorine atom at the 2-position is an excellent leaving group, making this site highly susceptible to substitution by a variety of nucleophiles. Furthermore, the ester functionality at the 4-position can be readily modified, for instance, through hydrolysis and subsequent amide coupling, further expanding the molecular diversity achievable from this starting material.
Key Applications
This compound is a key intermediate in the synthesis of:
-
Kinase Inhibitors: The pyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors, where it often serves as a hinge-binding motif.[1][2][3]
-
Bioactive Heterocycles: A broad range of substituted pyrimidines with diverse pharmacological activities can be accessed.
-
Novel Drug Scaffolds: Its multifunctional nature allows for the creation of complex molecular architectures for drug discovery programs.
Chemical Reactivity and Signaling Pathways
The primary reactivity of this compound revolves around the displacement of the C2-chloro substituent. This can be achieved through two main classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes a general procedure for the synthesis of methyl 2-(substituted-amino)pyrimidine-4-carboxylates.
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, morpholine)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Standard work-up and purification equipment
Procedure:
-
To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., EtOH or DMF), add the amine nucleophile (1.1-1.5 equiv).
-
Add a base such as DIPEA (1.5-2.0 equiv) or K₂CO₃ (2.0 equiv).
-
Heat the reaction mixture to a temperature between 80-120 °C and stir for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the solvent is DMF, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). If the solvent is EtOH, concentrate the mixture under reduced pressure, and then partition the residue between water and an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 2-(substituted-amino)pyrimidine-4-carboxylate.
Quantitative Data: Amination of Chloropyrimidines (Illustrative Examples)
| Entry | Amine Nucleophile | Solvent | Base | Temp. (°C) | Time | Yield (%) |
| 1 | Aniline | EtOH | - | 160 (MW) | 10 min | High |
| 2 | 4-Fluoroaniline | Water | HCl (cat.) | 80 | 3 h | 94 |
| 3 | 4-Methylpiperazine | Propanol | Et₃N | 120-140 (MW) | 15-30 min | 54 |
| 4 | Morpholine | DMF | K₂CO₃ | 100 | 12 h | 85-95 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the synthesis of methyl 2-(het)arylpyrimidine-4-carboxylates.
Reaction Scheme:
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄))
-
Solvent system (e.g., 1,4-Dioxane/Water mixture)
-
Schlenk tube or microwave reaction vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a Schlenk tube or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1).
-
Heat the reaction mixture to 80-120 °C (conventional heating) or irradiate in a microwave reactor (e.g., 100-150 °C for 10-30 minutes).[4]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Suzuki-Miyaura Coupling of Chloropyrimidines (Illustrative Examples)
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 15 min | 80 |
| 2 | 3-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 15 min | 75 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 15 min | 78 |
| 4 | Thiophene-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 15 min | 65 |
Note: Yields are representative for 2,4-dichloropyrimidine and may vary for this compound.[4]
Application in Kinase Inhibitor Synthesis
The 2-aminopyrimidine scaffold is a well-established "hinge-binder" in many kinase inhibitors, forming key hydrogen bond interactions with the kinase hinge region of the ATP-binding site. This compound is an excellent starting point for the synthesis of such inhibitors. The general synthetic strategy involves an initial SNAr reaction to introduce a substituted amine at the 2-position, followed by modification of the C4-ester, typically via hydrolysis and subsequent amide bond formation, to introduce further diversity and target-specific interactions.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its predictable reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the systematic construction of libraries of substituted pyrimidines for drug discovery and development. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize this valuable intermediate in their synthetic endeavors. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Amination of Methyl 2-chloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the amination of Methyl 2-chloropyrimidine-4-carboxylate, a key transformation in the synthesis of a wide range of biologically active molecules. The 2-aminopyrimidine scaffold is a prevalent feature in many pharmaceutical agents, making efficient and versatile methods for its synthesis highly valuable.
Two primary methods for the amination of this compound are highlighted: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice of method will depend on the nucleophilicity of the amine, desired reaction conditions, and functional group tolerance.
Data Presentation
The following tables summarize typical reaction conditions and representative yields for the amination of 2-chloropyrimidines with various amines, providing a comparative overview of the different methodologies. While specific data for this compound is extrapolated from closely related systems, these tables offer a strong starting point for reaction optimization.
Table 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr) of 2-Chloropyrimidines
| Entry | Amine | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Morpholine | - | Water | 100 | 2 h | 95 |
| 2 | Piperidine | - | Ethanol | Reflux | 3 h | 92 |
| 3 | Aniline | Triethylamine | Solvent-Free | 80-90 | 15-30 min (MW) | 85 |
| 4 | Benzylamine | K₂CO₃ | DMSO | 130 | 12 h | 88 |
| 5 | Cyclohexylamine | - | Water | 100 | 2 h | 70 |
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Chloropyrimidines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu | Toluene | 100 | 8-12 | >90 |
| 3 | Indole | Pd₂(dba)₃ (2) | BINAP (4) | K₂CO₃ | Dioxane | 100 | 24 | 82 |
| 4 | 4-Methoxyaniline | Pd₂(dba)₃ (1) | RuPhos (2) | NaOt-Bu | Dioxane | 80 | 16 | 93 |
| 5 | Primary Aliphatic Amine | Pd(OAc)₂ (1-5) | Dialkylbiarylphosphine (2-10) | Cs₂CO₃ | Toluene | 80-120 | 12-24 | 70-90 |
Experimental Protocols
Protocol 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr) under Microwave Irradiation
This protocol describes a rapid and efficient method for the amination of this compound using microwave heating.
Materials:
-
This compound (1 equivalent)
-
Amine (1.2 equivalents)
-
Triethylamine (2 equivalents, if using an amine salt or for less nucleophilic amines)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Microwave reactor vials
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a microwave reactor vial, combine this compound (e.g., 1 mmol, 172.5 mg) and the desired amine (1.2 mmol).
-
Add ethanol (3-5 mL) as the solvent. For less reactive amines, DMF can be used. If necessary, add triethylamine (2 mmol, 278 µL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120–160 °C) for a specified time (e.g., 10–30 minutes).[1]
-
Monitor the reaction progress by TLC (e.g., using a hexane and ethyl acetate solvent system).
-
After the reaction is complete, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-aminopyrimidine derivative.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of this compound, which is particularly useful for a broad range of amines, including less nucleophilic aryl amines and amides.[2]
Materials:
-
This compound (1 equivalent)
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)[1]
-
Phosphine ligand (e.g., a dialkylbiarylphosphine such as XPhos or a bidentate ligand such as Xantphos, 2-10 mol%)[1][3]
-
Base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃, 1.4-2.0 equivalents)[1]
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In an oven-dried Schlenk tube or vial inside a glovebox, combine this compound (e.g., 1 mmol, 172.5 mg), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 13.7 mg), and the phosphine ligand (e.g., XPhos, 0.03 mmol, 14.3 mg).
-
Add the base (e.g., sodium tert-butoxide, 1.4 mmol, 135 mg).
-
Add the amine (1.2 mmol).
-
Add the anhydrous, deoxygenated solvent (e.g., toluene, 5 mL).
-
Seal the tube or vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: General experimental workflow for the amination of this compound.
Caption: Simplified mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[2][4]
References
Application Notes and Protocols for the Derivatization of Methyl 2-chloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the ester group in Methyl 2-chloropyrimidine-4-carboxylate, a versatile building block in medicinal chemistry. The following sections describe three primary derivatization pathways: saponification to the corresponding carboxylic acid, amidation to the carboxamide, and reduction to the primary alcohol.
Saponification to 2-Chloropyrimidine-4-carboxylic acid
Saponification, the hydrolysis of an ester under basic conditions, is a fundamental transformation to yield the corresponding carboxylic acid. This derivative serves as a key intermediate for further modifications, such as amidation or other coupling reactions.
Experimental Protocol: Hydrolysis using Lithium Hydroxide (LiOH)
This protocol is adapted from a procedure for the hydrolysis of a structurally similar compound, methyl 5-chloropyrazine-2-carboxylate, and is expected to be effective for this compound.[1]
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (1.5 - 2.0 eq) to the solution.
-
Stir the mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the organic solvent (if used) under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 by the dropwise addition of concentrated hydrochloric acid while cooling in an ice bath.
-
The resulting precipitate, 2-chloropyrimidine-4-carboxylic acid, is collected by filtration.
-
The aqueous filtrate can be extracted with ethyl acetate to recover any dissolved product.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The collected solid is dried under vacuum to yield the final product.
Data Presentation: Saponification
| Parameter | Value | Reference |
| Product | 2-Chloropyrimidine-4-carboxylic acid | |
| Typical Yield | >90% (expected based on similar reactions) | [1] |
| Appearance | White to off-white solid | |
| Monitoring | TLC (e.g., Ethyl acetate/Hexane solvent system) |
Amidation to 2-Chloropyrimidine-4-carboxamide
The ester can be converted to the primary amide, a common functional group in pharmaceuticals. Two primary routes are presented: a two-step procedure via the carboxylic acid and a direct amidation approach.
Experimental Protocol 1: Two-Step Amidation via Acyl Chloride
This protocol involves the initial saponification of the ester to the carboxylic acid as described above, followed by conversion to the acyl chloride and subsequent reaction with ammonia.
Step 2a: Formation of 2-Chloropyrimidine-4-carbonyl chloride
Materials:
-
2-Chloropyrimidine-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF), catalytic amount
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a solution of 2-chloropyrimidine-4-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add a catalytic amount of DMF.
-
Slowly add thionyl chloride (2.0-3.0 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitoring by the cessation of gas evolution).
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloropyrimidine-4-carbonyl chloride, which is often used directly in the next step.
Step 2b: Formation of 2-Chloropyrimidine-4-carboxamide
Materials:
-
2-Chloropyrimidine-4-carbonyl chloride
-
Ammonia solution (e.g., 28% in water or a solution of ammonia in an organic solvent)
-
Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane)
Procedure:
-
Dissolve the crude 2-chloropyrimidine-4-carbonyl chloride in an anhydrous solvent and cool to 0 °C.
-
Slowly add the ammonia solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
If an aqueous ammonia solution is used, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Protocol 2: Direct Amidation
Direct amidation of the ester can be achieved using various modern catalytic methods. These methods avoid the isolation of the intermediate carboxylic acid and acyl chloride.
Materials:
-
This compound
-
Ammonia source (e.g., aqueous ammonia, ammonium chloride)
-
Catalyst (e.g., Titanium(IV) isopropoxide, Zirconium(IV) chloride)
-
Solvent (e.g., Toluene, DMSO)
General Procedure (Catalytic):
-
To a solution of this compound (1.0 eq) in a suitable solvent, add the ammonia source (excess).
-
Add the catalyst (e.g., 5-10 mol%).
-
Heat the reaction mixture and monitor by TLC.
-
Upon completion, cool the reaction, and perform an appropriate aqueous workup to remove the catalyst and unreacted starting materials.
-
Extract the product with an organic solvent, dry, and concentrate to obtain the crude amide.
-
Purify as needed.
Data Presentation: Amidation
| Parameter | Value | Reference |
| Product | 2-Chloropyrimidine-4-carboxamide | |
| Typical Yield (Two-Step) | High (specific yield depends on both steps) | |
| Typical Yield (Direct) | 60-99% (reported for general direct amidations) | [2] |
| Appearance | White to off-white solid |
Reduction to (2-Chloropyrimidin-4-yl)methanol
Reduction of the ester group provides the corresponding primary alcohol, another valuable intermediate for introducing further diversity in drug discovery programs.
Experimental Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)
LAH is a powerful reducing agent capable of reducing esters to primary alcohols.[3][4]
Materials:
-
This compound
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Sodium sulfate, anhydrous
-
Ethyl acetate
-
Water
-
15% Sodium hydroxide (NaOH) solution
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred suspension of LAH (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to stir at 0 °C for a period and then warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the slow, dropwise addition of ethyl acetate, followed by the Fieser workup: sequentially add water (x mL per x g of LAH used), 15% NaOH solution (x mL per x g of LAH), and then water again (3x mL per x g of LAH).[5]
-
Stir the resulting mixture vigorously until a granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude alcohol.
-
Purify the product by column chromatography or recrystallization if necessary.
Experimental Protocol 2: Reduction using Sodium Borohydride (NaBH₄) and Lithium Chloride (LiCl)
This method offers a milder alternative to LAH for the reduction of esters. The combination of NaBH₄ and LiCl in situ generates lithium borohydride, which is a more potent reducing agent than NaBH₄ alone.[6] This approach is based on a procedure for the reduction of a similar substrate, 2-chloroisonicotinate.[7]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF) or ethanol
-
Aqueous ammonium chloride (NH₄Cl) solution, saturated
-
Ethyl acetate
-
Sodium sulfate, anhydrous
Procedure:
-
To a stirred solution of this compound (1.0 eq) and LiCl (1.0-1.5 eq) in anhydrous THF, add NaBH₄ (1.5-2.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Reduction
| Parameter | Value | Reference |
| Product | (2-Chloropyrimidin-4-yl)methanol | |
| Typical Yield (LAH) | High (generally >80%) | |
| Typical Yield (NaBH₄/LiCl) | Good to high (expected based on similar reactions) | [7] |
| Appearance | Solid or oil |
Visualizations
Caption: Derivatization pathways of this compound.
Caption: General experimental workflow for derivatization reactions.
References
- 1. jocpr.com [jocpr.com]
- 2. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adichemistry.com [adichemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Workup [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. CN103664766A - The preparation method of 2-aminopyridine-4-methanol - Google Patents [patents.google.com]
Application of Methyl 2-chloropyrimidine-4-carboxylate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern medicinal chemistry for the identification of novel lead compounds. This approach involves screening libraries of low molecular weight compounds (typically < 300 Da), known as fragments, for weak but high-quality interactions with a biological target.[1][2] These initial fragment hits serve as starting points for the rational design and optimization of more potent and selective drug candidates. Methyl 2-chloropyrimidine-4-carboxylate is a valuable fragment for FBDD due to its distinct chemical features. The pyrimidine core is a common scaffold in many biologically active molecules, offering multiple points for hydrogen bonding and other non-covalent interactions. The presence of a chemically reactive chlorine atom and a methyl ester provides clear vectors for synthetic elaboration, allowing for fragment growth and optimization into more potent lead compounds.
Key Features of this compound as a Fragment:
-
Low Molecular Weight: With a molecular weight of 172.57 g/mol , it adheres to the "Rule of Three" often applied in fragment selection.
-
Chemical Tractability: The 2-chloro position is susceptible to nucleophilic substitution, providing a straightforward handle for synthetic chemists to elaborate the fragment. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, offering another point for modification or to engage in key interactions with the target protein.
-
Privileged Scaffold: The pyrimidine ring is a well-established pharmacophore found in numerous approved drugs, suggesting its potential for favorable interactions with biological targets.[3]
-
Versatile Binding Potential: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the ester group can also participate in hydrogen bonding.
This document outlines a hypothetical FBDD workflow for utilizing this compound, from initial screening to hit-to-lead optimization, against a hypothetical protein kinase target.
FBDD Workflow and Signaling Pathway
The following diagrams illustrate a typical FBDD workflow and a hypothetical signaling pathway where a kinase inhibitor developed from our fragment could be relevant.
Caption: A typical Fragment-Based Drug Discovery workflow.
Caption: Inhibition of a hypothetical kinase signaling pathway.
Experimental Protocols
Primary Screening: Differential Scanning Fluorimetry (DSF)
Objective: To identify fragments that bind to the target protein by measuring changes in its thermal stability.
Materials:
-
Purified target kinase protein
-
This compound and other fragments
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
Fluorescent dye (e.g., SYPRO Orange)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument capable of performing a melt curve analysis
Protocol:
-
Protein Preparation: Prepare a solution of the purified target kinase at a final concentration of 2 µM in DSF buffer.
-
Fragment Preparation: Prepare a stock solution of this compound and other fragments in DMSO at 100 mM. Create a working plate by diluting the fragments to 10 mM in DSF buffer.
-
Assay Plate Preparation: In a 384-well PCR plate, add 20 µL of the target kinase solution to each well.
-
Fragment Addition: Add 0.2 µL of the 10 mM fragment solution to the appropriate wells to achieve a final fragment concentration of 100 µM. Include DMSO-only controls.
-
Dye Addition: Add the fluorescent dye to the protein solution at a final dilution of 1:1000.
-
Thermal Denaturation: Centrifuge the plate briefly and place it in the real-time PCR instrument. Run a melt curve protocol, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Data Analysis: The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to the Boltzmann equation. A significant positive shift in Tm (ΔTm) in the presence of a fragment compared to the DMSO control indicates binding.
Hit Validation: Surface Plasmon Resonance (SPR)
Objective: To confirm the binding of hits from the primary screen and to determine their binding affinity (KD) and kinetics (ka, kd).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target kinase protein
-
Fragment hits identified from DSF
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Protein Immobilization: Immobilize the target kinase onto the sensor chip surface using standard amine coupling chemistry.
-
Fragment Preparation: Prepare a dilution series of each fragment hit in running buffer, typically ranging from 1 µM to 1 mM.
-
Binding Analysis: Inject the fragment solutions over the immobilized protein surface at a constant flow rate. A reference flow cell without immobilized protein is used for background subtraction.
-
Data Analysis: The binding response is measured in resonance units (RU). The steady-state binding responses at different fragment concentrations are fitted to a 1:1 binding model to determine the equilibrium dissociation constant (KD). Kinetic parameters (association rate constant, ka, and dissociation rate constant, kd) can also be determined by analyzing the association and dissociation phases of the sensorgram.
Structural Characterization: X-ray Crystallography
Objective: To determine the three-dimensional structure of the protein-fragment complex to understand the binding mode and guide further optimization.
Materials:
-
Purified target kinase protein
-
Fragment hit
-
Crystallization screens and reagents
-
X-ray diffraction equipment (in-house or synchrotron source)
Protocol:
-
Co-crystallization or Soaking:
-
Co-crystallization: Mix the purified protein with a molar excess of the fragment and set up crystallization trials using various precipitant solutions.
-
Soaking: Grow apo-protein crystals first and then soak them in a solution containing the fragment.
-
-
Crystal Harvesting and Cryo-protection: Harvest the crystals and briefly soak them in a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
Data Collection: Mount the frozen crystal on the X-ray diffractometer and collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the apo-protein. Refine the model and build the fragment into the observed electron density map.
-
Binding Mode Analysis: Analyze the refined structure to identify the key interactions between the fragment and the protein, such as hydrogen bonds, hydrophobic interactions, and the orientation of the fragment in the binding pocket.
Data Presentation
The quantitative data from the biophysical assays can be summarized in tables for clear comparison of fragment hits.
Table 1: Hypothetical DSF Screening Results for a Kinase Target
| Fragment ID | Fragment Name | ΔTm (°C) | Hit? |
| F001 | This compound | 2.5 | Yes |
| F002 | Fragment 2 | 0.2 | No |
| F003 | Fragment 3 | 1.8 | Yes |
| F004 | Fragment 4 | 0.5 | No |
Table 2: Hypothetical SPR Validation of Primary Hits
| Fragment ID | Fragment Name | KD (µM) | Ligand Efficiency (LE) |
| F001 | This compound | 550 | 0.35 |
| F003 | Fragment 3 | 800 | 0.31 |
Hit-to-Lead Optimization
Once a fragment hit like this compound is validated and its binding mode is determined by X-ray crystallography, the hit-to-lead optimization phase begins. The goal is to improve the binding affinity and selectivity, as well as the pharmacokinetic properties of the initial fragment.
Strategies for Optimization:
-
Fragment Growing: The 2-chloro position of this compound is an ideal vector for growth. Structure-guided design can be used to synthesize analogs with substituents that extend into nearby pockets of the protein binding site to form additional favorable interactions. For example, nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce a variety of amines at this position.
-
Structure-Activity Relationship (SAR) Exploration: A systematic exploration of the chemical space around the pyrimidine scaffold is performed. Modifications to the ester group (e.g., hydrolysis to the carboxylic acid, conversion to amides) and exploration of alternative substituents on the pyrimidine ring will help to build a comprehensive SAR.
-
Property-Based Optimization: Throughout the optimization process, key drug-like properties such as solubility, permeability, and metabolic stability are monitored to ensure that the resulting lead compounds have a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
By following this iterative process of design, synthesis, and testing, a weakly binding fragment can be evolved into a potent and selective lead compound with the potential for further development into a clinical candidate.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-chloropyrimidine-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-chloropyrimidine-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common laboratory-scale synthesis starts from 2-chloropyrimidine-4-carboxylic acid, which is then converted to its acid chloride before esterification with methanol. An alternative precursor is 2,4-dichloropyrimidine, although this can lead to regioisomeric byproducts.
Q2: What is the primary reaction mechanism for the formation of this compound from its acid chloride?
A2: The reaction proceeds via a nucleophilic acyl substitution. The methanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-chloropyrimidine-4-carbonyl chloride. This is followed by the elimination of a chloride ion to form the methyl ester.
Q3: What are the optimal reaction conditions for this synthesis?
A3: The esterification of 2-chloropyrimidine-4-carbonyl chloride with methanol is typically carried out at room temperature.[1] An inert solvent may be used, although an excess of methanol can also serve as the solvent.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete conversion of the starting material. | - Ensure the 2-chloropyrimidine-4-carbonyl chloride is freshly prepared and of high purity. - Use an excess of methanol to drive the equilibrium towards the product. - Extend the reaction time and continue monitoring by TLC or LC-MS. |
| Degradation of the product. | - Maintain the reaction at room temperature, as excessive heat can lead to decomposition. - During workup, use a mild base like sodium bicarbonate to neutralize any excess acid. | |
| Presence of Impurities | Unreacted 2-chloropyrimidine-4-carboxylic acid. | - Ensure complete conversion of the carboxylic acid to the acid chloride in the preceding step. - Purify the final product using column chromatography. |
| Hydrolysis of the ester or chloro group. | - Use anhydrous methanol and solvents to minimize water content. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of 2-methoxypyrimidine-4-carboxylate. | - Avoid prolonged reaction times or elevated temperatures, which can favor nucleophilic substitution at the 2-position. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during workup. | - Ensure the aqueous phase is saturated with a salt like sodium chloride to decrease the solubility of the organic product. - Increase the number of extractions with a suitable organic solvent like ethyl acetate. |
Experimental Protocol: Synthesis from 2-chloropyrimidine-4-carboxylic acid chloride
This protocol is based on established laboratory procedures.[1]
Materials:
-
2-chloropyrimidine-4-carbonyl chloride
-
Anhydrous methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-chloropyrimidine-4-carbonyl chloride in anhydrous methanol.
-
Stir the solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into a saturated sodium bicarbonate solution.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers and wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Common Side Products
| Side Product | Structure | Reason for Formation | Prevention/Removal |
| 2-chloropyrimidine-4-carboxylic acid | O=C(O)c1cncc(Cl)n1 | Incomplete conversion of the starting acid to the acid chloride, or hydrolysis of the ester or acid chloride. | Use of a thionyl chloride or oxalyl chloride for complete acid chloride formation. Use anhydrous conditions. Removal by basic wash or chromatography. |
| Methyl 2-methoxypyrimidine-4-carboxylate | COC(=O)c1cncc(OC)n1 | Nucleophilic substitution of the 2-chloro group by methanol, especially at higher temperatures or with prolonged reaction times. | Maintain room temperature and monitor the reaction to avoid excessive reaction times. Separation by column chromatography. |
| Dimerization Products | Complex structures | Self-reaction of the pyrimidine rings, although less common under these conditions. | Use of dilute conditions and controlled temperature. |
Reaction Pathway and Side Product Formation
Caption: Reaction scheme for the synthesis of this compound and the formation of common side products.
References
Technical Support Center: Purification of Methyl 2-chloropyrimidine-4-carboxylate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of methyl 2-chloropyrimidine-4-carboxylate by column chromatography.
Compound Properties
A summary of the key physical and chemical properties of the target compound is provided below.
| Property | Value | Reference |
| CAS Number | 149849-94-5 | [1][2] |
| Molecular Formula | C₆H₅ClN₂O₂ | Calculated from structure |
| Molecular Weight | 172.57 g/mol | Calculated from atomic weights |
| Appearance | Solid | General knowledge for similar compounds |
| Storage Temperature | 4°C | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the basic principle for purifying this compound by column chromatography?
Column chromatography is a purification technique that separates compounds from a mixture based on their differential adsorption to a solid stationary phase while a liquid mobile phase passes through it.[3][4] For this compound, which is a moderately polar compound, a normal-phase setup is typically used. This involves a polar stationary phase (like silica gel) and a less polar mobile phase (eluent).[5][6] Compounds in the mixture travel through the column at different rates depending on their polarity; less polar compounds travel faster, while more polar compounds are retained longer by the stationary phase, allowing for their separation into different fractions.[3]
Q2: How do I choose the correct stationary phase?
The most common stationary phase for purifying organic compounds like this pyrimidine derivative is silica gel (SiO₂) .[3] It is slightly acidic and effective for separating a wide range of moderately polar compounds. Alternatively, alumina (Al₂O₃) can be used. Alumina is available in neutral, acidic, or basic forms and can be a better choice if the target compound is sensitive to the acidic nature of silica gel.[3][7] Given that pyrimidine rings can have basic properties, if decomposition is observed on silica, switching to neutral alumina may be beneficial.[8]
Q3: How do I select an appropriate mobile phase (eluent)?
The mobile phase selection is critical for achieving good separation. The process should always begin with Thin-Layer Chromatography (TLC) to test various solvent systems.[3][9]
-
Start with a non-polar solvent and gradually add a more polar solvent to increase the eluting power.
-
Common solvent systems for normal-phase chromatography include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[6][10]
-
The ideal solvent system for column chromatography should give the target compound a Retention Factor (Rf) value of approximately 0.3-0.4 on the TLC plate.[7] This ensures the compound does not elute too quickly or take an excessively long time to come off the column.
Suggested Starting Solvent Systems for TLC Analysis:
-
Hexane / Ethyl Acetate mixtures (e.g., 9:1, 4:1, 7:3)
-
Dichloromethane / Methanol mixtures (e.g., 99:1, 95:5) - use with caution as methanol significantly increases polarity.[6]
Q4: Why is Thin-Layer Chromatography (TLC) essential before running a column?
TLC is a rapid and inexpensive method used to:
-
Optimize the mobile phase: It allows you to quickly test different solvent systems to find the one that provides the best separation between your desired product and impurities.[3]
-
Identify the components: It helps visualize the number of components in your crude mixture.
-
Monitor the reaction: It can be used to track the progress of the synthesis reaction before purification.
-
Check for stability: A 2D TLC can be run to check if the compound is stable on the silica gel stationary phase.[7][11]
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate (typically silica gel).[12] Ensure the spot is small (1-2 mm diameter) to prevent poor separation.[12]
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. The solvent level should be below the baseline. Close the chamber to allow the atmosphere to saturate with solvent vapors.
-
Elution: Allow the solvent to travel up the plate via capillary action.[4] Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.
-
Visualization: Visualize the separated spots. Many pyrimidine derivatives are UV-active and can be seen under a UV lamp (254 nm). Alternatively, use an iodine chamber or a suitable chemical stain.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Protocol 2: Column Chromatography Purification
-
Column Preparation (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the initial, least polar mobile phase to create a slurry.[3]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Add another thin layer of sand on top of the packed silica to prevent disturbance during sample loading.[13]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully pipette it onto the top layer of sand.[13]
-
Dry Loading: If the crude product is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent using a rotary evaporator to get a free-flowing powder.[13][14] Carefully add this powder to the top of the column.[13]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin eluting with the starting solvent system determined by TLC. If using a gradient, gradually increase the polarity of the mobile phase by slowly adding more of the polar solvent.[9]
-
-
Fraction Collection:
-
Collect the eluent in a series of labeled test tubes or flasks.
-
Monitor the collected fractions using TLC to determine which ones contain the purified this compound.
-
-
Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Troubleshooting Guide
// Node Definitions start [label="Start: Crude Product", fillcolor="#FBBC05", fontcolor="#202124"]; tlc [label="1. TLC Analysis\n(Optimize Solvent System)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_column [label="2. Prepare Column\n(Slurry Pack Silica Gel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load_sample [label="3. Load Sample\n(Wet or Dry Method)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elute [label="4. Elute Column\n(Isocratic or Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="5. Collect Fractions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="6. Analyze Fractions by TLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; combine [label="7. Combine Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; evaporate [label="8. Evaporate Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_product [label="End: Purified Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> tlc; tlc -> prep_column; prep_column -> load_sample; load_sample -> elute; elute -> collect; collect -> analyze; analyze -> combine; combine -> evaporate; evaporate -> end_product; } dot Caption: Experimental workflow for column chromatography purification.
Problem: My compound is not moving from the origin (Rf = 0).
| Potential Cause | Solution |
| Mobile Phase is too non-polar. | The eluent lacks the strength to move the compound. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[11] |
| Compound is highly polar or ionic. | If the compound is a salt or has very polar functional groups, it may bind irreversibly to the silica. Consider adding a small amount of a modifier to the eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds, to neutralize the charge and improve mobility.[11][14] |
| Compound has decomposed on the silica. | The compound may be unstable on acidic silica gel.[7][8] Test for stability using 2D TLC.[7] If it is unstable, consider using a different stationary phase like neutral alumina.[7] |
Problem: My compound is eluting too quickly, with the solvent front (Rf ≈ 1).
| Potential Cause | Solution |
| Mobile Phase is too polar. | The eluent is too strong and is washing all components through the column without separation. Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture). |
| Sample was loaded in too strong a solvent. | Dissolving the sample in a solvent significantly more polar than the mobile phase can cause it to wash through the column. If possible, dissolve and load the sample in the mobile phase itself or use the dry loading method.[13] |
Problem: I am getting poor separation between my product and an impurity (co-elution).
| Potential Cause | Solution |
| Incorrect mobile phase. | The chosen solvent system is not resolving the compounds.[8] Experiment with different solvent systems on TLC, trying solvents with different properties (e.g., switch from ethyl acetate to dichloromethane). |
| Column was overloaded. | Too much sample was loaded onto the column for the amount of stationary phase. Use a larger column or less crude material. A general rule is a 50:1 to 100:1 ratio of silica to crude product by weight.[3] |
| Column was packed poorly. | Air bubbles, cracks, or uneven packing in the stationary phase can lead to channeling and poor separation. Ensure the column is packed carefully as a uniform slurry. |
| Elution was too fast. | Running the column too quickly reduces the number of equilibrium events between the stationary and mobile phases. Slow down the flow rate. |
Problem: The spots on my TLC or bands on my column are streaking or "tailing".
| Potential Cause | Solution |
| Sample is too concentrated. | The spotting on the TLC is overloaded, or the sample loaded on the column is too concentrated. Dilute the sample for TLC analysis. For the column, ensure the initial band is thin and evenly distributed. |
| Compound is interacting strongly with silica. | Acidic or basic compounds can interact with the silica gel, causing tailing.[15] Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for a basic compound like a pyrimidine, or acetic acid for an acidic one).[14] |
| Decomposition on the column. | The compound may be slowly degrading as it moves through the column.[7] This can sometimes be addressed by deactivating the silica gel or switching to a different stationary phase like alumina.[7] |
// Node Definitions start [label="Issue: Poor Separation\n(Co-elution)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is TLC separation clear\n(ΔRf > 0.2)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Path 1: TLC is not clear a1 [label="Change Solvent System\n(e.g., Hex/EtOAc -> DCM/MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Path 2: TLC is clear q2 [label="Was column overloaded?\n(Silica:Sample > 50:1?)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="Decrease sample load\nor use a larger column", fillcolor="#4285F4", fontcolor="#FFFFFF"];
q3 [label="Was column packed well?\n(No cracks or channels?)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a3_yes [label="Repack column carefully\nusing slurry method", fillcolor="#4285F4", fontcolor="#FFFFFF"];
q4 [label="Was flow rate too fast?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a4_yes [label="Reduce flow rate to allow\nfor proper equilibration", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [label="Resolution Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> a1 [label="No"]; a1 -> end;
q1 -> q2 [label="Yes"]; q2 -> a2_yes [label="No"]; a2_yes -> end;
q2 -> q3 [label="Yes"]; q3 -> a3_yes [label="No"]; a3_yes -> end;
q3 -> q4 [label="Yes"]; q4 -> a4_yes [label="Yes"]; a4_yes -> end;
q4 -> end [label="No, consider\nalternative methods\n(e.g., HPLC)"]; } dot Caption: A decision tree for troubleshooting poor separation.
References
- 1. usbio.net [usbio.net]
- 2. This compound | CAS#:149849-94-5 | Chemsrc [chemsrc.com]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. columbia.edu [columbia.edu]
- 5. Chromatographic Columns: The Backbone of Analytical Chemistry - MetwareBio [metwarebio.com]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. reddit.com [reddit.com]
- 15. aapco.org [aapco.org]
Technical Support Center: Optimizing Suzuki Coupling Reactions with Chloropyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving chloropyrimidines. Chloropyrimidines are valuable building blocks in medicinal chemistry, and successful C-C bond formation via Suzuki coupling is crucial for synthesizing novel compound libraries.[1] However, the lower reactivity of aryl chlorides compared to bromides or iodides often presents challenges.[2][3] This guide offers solutions to common problems to help achieve higher reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with a chloropyrimidine is failing or showing very low conversion. What are the most common reasons?
A1: Complete or near-complete reaction failure with chloropyrimidines typically points to a few critical factors:[4]
-
Inactive Catalyst System: The active Pd(0) species may not be forming or could be deactivating. Chloropyrimidines often require more robust catalyst systems than their bromo or iodo counterparts. Standard ligands like PPh₃ may be insufficient.[4] Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4][5]
-
Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen.[4] Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1][4] This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas.[1][4]
-
Inappropriate Base: The base is crucial for the transmetalation step. For less reactive aryl chlorides, stronger bases such as K₃PO₄ or Cs₂CO₃ are often necessary.[2][6] The solubility and strength of the base can significantly impact the reaction rate.[4]
-
Insufficient Temperature: The oxidative addition of the C-Cl bond to the palladium center is often the rate-limiting step and requires higher temperatures, typically in the range of 80-110 °C, to proceed efficiently.[2][4]
Q2: I'm observing a low yield of my desired product, along with several side products. What are the likely side reactions and how can I minimize them?
A2: Low yields are often a result of competing side reactions. The most common ones include:
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, replacing it with a hydrogen atom. This is often promoted by high temperatures and the presence of aqueous bases.[5][7] To mitigate this, you can use fresh, high-purity boronic acids or consider using more stable boronic acid derivatives like pinacol esters or potassium trifluoroborate salts.[5]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can occur, especially in the presence of oxygen.[5] Ensuring a rigorously inert atmosphere and using an efficient catalyst system can minimize this.[5] Adjusting the stoichiometry to use a slight excess of the chloropyrimidine can also be beneficial.[7]
-
Catalyst Deactivation: The nitrogen atoms within the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[6][8] The use of bulky ligands can sterically hinder this unwanted interaction.[5]
Q3: How do I select the optimal combination of catalyst, ligand, base, and solvent for my specific chloropyrimidine substrate?
A3: A systematic screening of reaction parameters is the most effective approach to optimize your reaction.[7] Below are some general guidelines:
-
Catalyst and Ligand: For challenging chloropyrimidine couplings, start with a robust catalyst system. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich ligand such as SPhos, XPhos, or P(t-Bu)₃ is a good starting point.[2][4][6] Pre-formed palladium complexes incorporating these ligands are also excellent choices.[4]
-
Base: Strong inorganic bases are generally preferred. K₃PO₄ and Cs₂CO₃ are often effective.[2][6] The choice of base can also depend on the solvent system.
-
Solvent: Aprotic polar solvents are commonly used. Toluene, 1,4-dioxane, and THF are frequent choices, often in combination with water to aid in dissolving the inorganic base.[2][9] The presence of water can be beneficial, but the optimal ratio of organic solvent to water should be determined experimentally.[9][10]
Q4: Can microwave irradiation be beneficial for Suzuki coupling with chloropyrimidines?
A4: Yes, microwave-assisted synthesis can be highly effective. It often leads to significantly reduced reaction times (e.g., 15 minutes) and can improve yields, sometimes even with very low catalyst loadings (e.g., 0.5 mol%).[7][9][11] The rapid and efficient heating provided by microwaves can help overcome the activation energy barrier for the C-Cl bond activation.[9]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of various chloropyrimidines, providing a starting point for experimental design.
Table 1: Screening of Catalysts and Ligands for Suzuki Coupling of 2,4-dichloropyrimidine [7]
| Catalyst | Ligand | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | 71 | A commonly used and effective catalyst for this substrate. |
| Pd₂(dba)₃ | - | <5 | Inefficient without an appropriate ligand. |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Shows moderate improvement over Pd₂(dba)₃ alone. |
Table 2: Optimization of Reaction Conditions for Suzuki Coupling of Chloro-Pyrido[2,3-d]pyrimidine Analogs [2]
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (0.05) | - | K₃PO₄ | Toluene/Water | 130 | 17 | 94 (GC) |
Table 3: General Starting Conditions for Suzuki Coupling of 5-bromo-2-chloropyrimidine [6]
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-dioxane/water (4:1) | 100 | 12-24 | 70-95 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol provides a general procedure that can be adapted and optimized for specific substrates.[1][2]
Materials and Reagents:
-
Chloropyrimidine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)[1]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)[1]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, often with water)[1][2]
-
Schlenk flask or sealed vial[2]
-
Magnetic stir bar and heating plate[2]
-
Inert gas (Argon or Nitrogen)[2]
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the chloropyrimidine, the corresponding boronic acid, and the base.[2]
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][2]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if not using a pre-catalyst).[2]
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. If using an aqueous system, add the degassed water portion. The typical concentration is between 0.1 M and 0.5 M.[2][4]
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[2][4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[2][5]
Visualizations
Experimental Workflow
Caption: General experimental workflow for Suzuki coupling of chloropyrimidines.
Troubleshooting Logic
Caption: Troubleshooting guide for low yield in Suzuki coupling reactions.
Suzuki Catalytic Cycle
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preventing hydrolysis of Methyl 2-chloropyrimidine-4-carboxylate during reaction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-chloropyrimidine-4-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of working with this versatile building block, with a particular focus on preventing unwanted hydrolysis during chemical transformations.
Frequently Asked Questions (FAQs)
Q1: I am performing a Suzuki-Miyaura coupling reaction with this compound and observing significant saponification of the methyl ester. How can I prevent this?
A1: Saponification, or base-catalyzed hydrolysis of the methyl ester, is a common side reaction when using basic conditions required for Suzuki-Miyaura coupling. To minimize this, consider the following strategies:
-
Choice of Base: Use a milder base. While strong bases like NaOH and KOH are effective for the coupling, they readily hydrolyze esters. Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often sufficient to facilitate the catalytic cycle while minimizing ester cleavage.[1][2]
-
Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of saponification. Suzuki couplings can often be performed at temperatures ranging from 50°C to 100°C.[1][2] It is advisable to start at a lower temperature and monitor the reaction progress.
-
Reaction Time: Minimize the reaction time. Extended reaction times increase the likelihood of ester hydrolysis. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Microwave-assisted synthesis can be a valuable tool to shorten reaction times.[1]
-
Solvent System: While aqueous solvent mixtures are common in Suzuki reactions, reducing the amount of water can decrease the rate of hydrolysis. Anhydrous conditions, if compatible with your specific reaction, can also be explored.[2]
Q2: Besides ester hydrolysis, can the 2-chloro group also be hydrolyzed during my reaction?
A2: Yes, hydrolysis of the 2-chloro group to a hydroxyl group (forming a pyrimidinone) can occur, especially under strongly basic or acidic conditions. Generally, in dihalopyrimidines, the chloro group at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position.[3][4] However, under forcing conditions, hydrolysis at the 2-position is possible. To avoid this, it is recommended to use mild bases and avoid high temperatures and prolonged reaction times, similar to the strategies for preventing ester hydrolysis.
Q3: I want to perform a nucleophilic aromatic substitution (SNAr) at the 2-position. How can I avoid concomitant hydrolysis of the methyl ester?
A3: SNAr reactions often require strong nucleophiles and sometimes elevated temperatures, which can also promote ester saponification. To achieve selective SNAr at the 2-position while preserving the ester:
-
Use a Non-basic Nucleophile if Possible: If your nucleophile is not strongly basic, the risk of ester hydrolysis is lower.
-
Careful Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DIPEA) in an anhydrous solvent.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Protecting Groups: In challenging cases, consider protecting the ester as a more robust functional group that can be deprotected later. However, this adds steps to your synthesis.
Q4: My reaction is complete, but I am losing my product during the aqueous workup. What could be the reason?
A4: If significant ester hydrolysis has occurred, your product will be the corresponding carboxylic acid, 2-chloro-pyrimidine-4-carboxylic acid.[5] This carboxylic acid is likely to be deprotonated to its carboxylate salt in a basic aqueous layer and will be soluble in it. To recover your product, acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of around 3-4, which will protonate the carboxylate and cause the carboxylic acid to precipitate or allow it to be extracted with an organic solvent like ethyl acetate.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of desired product and presence of a more polar byproduct. | Ester Hydrolysis (Saponification): The reaction conditions (strong base, high temperature, prolonged time) are causing the methyl ester to hydrolyze to a carboxylic acid. | 1. Analyze Byproducts: Confirm the identity of the byproduct as the carboxylic acid by LC-MS or by acidifying the aqueous workup layer to see if a precipitate forms. 2. Modify Reaction Conditions: Refer to the table below for recommended milder conditions. Prioritize weaker bases (K₂CO₃, Cs₂CO₃, KF) and lower reaction temperatures.[1][2] 3. Reduce Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed. |
| Formation of a byproduct with a mass difference of -19 Da from the desired product. | Hydrolysis of the 2-Chloro Group: The chloro substituent is being replaced by a hydroxyl group. | 1. Confirm Structure: Use spectroscopic methods (NMR, MS) to confirm the formation of the 2-hydroxypyrimidine derivative. 2. Milder Conditions: This is more likely under harsh conditions. Use milder bases and lower temperatures. 3. Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions. |
| No reaction or very slow conversion. | Suboptimal Reaction Conditions: The chosen conditions are not sufficiently activating for the desired transformation. | 1. Catalyst and Ligand Choice (for cross-coupling): For Suzuki reactions, ensure you are using an appropriate palladium catalyst and ligand system. Bulky, electron-rich phosphine ligands can be effective for challenging substrates.[6] 2. Increase Temperature Gradually: If the reaction is clean but slow at a lower temperature, cautiously increase the temperature in increments while monitoring for the formation of hydrolysis byproducts. 3. Check Reagent Purity: Ensure all starting materials, reagents, and solvents are pure and anhydrous if necessary.[7] |
| Complex mixture of products. | Multiple Side Reactions: A combination of ester hydrolysis, chloro group hydrolysis, and other side reactions may be occurring. | 1. Simplify and Re-optimize: Return to a standard set of mild conditions and change one variable at a time (e.g., base, solvent, temperature) to identify the key factors influencing the reaction outcome. 2. Stepwise Approach: Consider if a multi-step synthesis, potentially involving protection of the ester group, might provide a cleaner overall transformation. |
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling to Minimize Hydrolysis
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos) | Standard catalysts are often effective, but hindered substrates may require specialized ligands to promote efficient coupling at lower temperatures.[6] |
| Base | K₂CO₃, Cs₂CO₃, KF | These weaker bases are generally sufficient for transmetalation in the Suzuki catalytic cycle but are less likely to cause rapid ester hydrolysis compared to NaOH or KOH.[1][2] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, or anhydrous THF | A mixture of an organic solvent and water is often necessary, but minimizing the water content can reduce hydrolysis. Anhydrous conditions with a base like KF can also be effective.[1][2] |
| Temperature | 50 - 90 °C | Lowering the temperature is a key strategy to disfavor the hydrolysis side reaction, which typically has a higher activation energy than the desired coupling.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents degradation of the catalyst and other reagents. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Ester Hydrolysis
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, aiming to minimize saponification.
-
Reagent Preparation:
-
In a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
-
Inert Atmosphere:
-
Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS every hour.
-
-
Work-up:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Mandatory Visualization
Caption: Troubleshooting workflow for hydrolysis side reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Identification of Impurities in Methyl 2-chloropyrimidine-4-carboxylate by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in Methyl 2-chloropyrimidine-4-carboxylate using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Based on its synthesis and chemical structure, the most common impurities can be categorized as process-related impurities and degradation products.
-
Process-Related Impurities: These can arise from the manufacturing process and may include starting materials, intermediates, or by-products. A likely process-related impurity is 2-chloropyrimidine-4-carboxylic acid , which can result from the incomplete esterification of the carboxylic acid precursor or hydrolysis of the final product.
-
Degradation Products: These can form during storage or handling due to exposure to environmental factors. The primary degradation pathway for this compound is hydrolysis of the ester group, leading to the formation of 2-chloropyrimidine-4-carboxylic acid . Other potential degradation pathways that should be considered during forced degradation studies include oxidation and photolysis.[1][2]
Q2: What is a suitable HPLC column for the analysis of this compound and its impurities?
A2: A reversed-phase C18 or C8 column is typically recommended for the analysis of pyrimidine derivatives.[3] These columns provide good retention and separation for moderately polar compounds like this compound and its potential impurities. A standard column dimension would be 4.6 mm x 150 mm with a 5 µm particle size.
Q3: What mobile phase composition is recommended for this analysis?
A3: A common mobile phase for separating pyrimidine derivatives is a mixture of acetonitrile or methanol and a buffered aqueous solution.[3][4][5] A good starting point is a gradient elution with acetonitrile and water containing a buffer such as phosphate or acetate at a pH of around 4.[6] This helps to ensure good peak shape and reproducibility. For Mass Spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium acetate should be used.[7]
Q4: How can I improve the retention of polar impurities?
A4: If you are observing poor retention of highly polar impurities, you can try the following strategies:[8]
-
Decrease the organic solvent concentration in your mobile phase.
-
Use a more polar reversed-phase column , such as a polar-endcapped C18 column.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative separation mode for very polar compounds.[8]
Q5: What detection wavelength is appropriate for this analysis?
A5: Pyrimidine derivatives typically have a UV absorbance maximum in the range of 220-280 nm. A photodiode array (PDA) detector is recommended to monitor the elution of the main component and its impurities at their respective optimal wavelengths. A starting wavelength of 254 nm is often a good choice for initial method development.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column degradation. 4. Presence of active silanol groups on the column. | 1. Reduce the injection volume or sample concentration. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Flush the column or replace it if necessary. 4. Use a base-deactivated or end-capped column. |
| Inconsistent retention times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks. 4. Column equilibration is insufficient. | 1. Ensure accurate and consistent preparation of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Check the HPLC system for leaks and ensure the pump is functioning correctly. 4. Allow sufficient time for the column to equilibrate with the initial mobile phase conditions. |
| Ghost peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. 3. Impurities in the sample solvent. | 1. Use fresh, high-purity solvents and filter the mobile phase. 2. Implement a needle wash step in your injection sequence. 3. Ensure the sample solvent is of high purity and does not contain interfering components. |
| No peaks or very small peaks | 1. Injection failure. 2. Detector issue. 3. Sample degradation. 4. Incorrect mobile phase composition. | 1. Check the autosampler and injection valve for proper operation. 2. Ensure the detector lamp is on and functioning correctly. 3. Prepare fresh samples and store them appropriately. 4. Verify the mobile phase composition and ensure it is appropriate for eluting the analytes. |
| Extra, unexpected peaks | 1. Sample contamination. 2. Presence of unknown impurities. 3. Air bubbles in the detector. | 1. Prepare a fresh, clean sample. 2. Conduct forced degradation studies to identify potential degradation products. Use a mass spectrometer for peak identification. 3. Degas the mobile phase thoroughly. |
Experimental Protocols
Proposed HPLC Method for Impurity Profiling
This method is a starting point and may require optimization for your specific instrumentation and impurity profile.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of this compound in Acetonitrile/Water (50:50, v/v) |
Forced Degradation Study Protocol
To identify potential degradation products, a forced degradation study should be performed. The following conditions are recommended:
| Stress Condition | Method |
| Acid Hydrolysis | 1 mg/mL sample in 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 1 mg/mL sample in 0.1 M NaOH at room temperature for 4 hours |
| Oxidative Degradation | 1 mg/mL sample in 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid sample at 105 °C for 48 hours |
| Photolytic Degradation | Solid sample exposed to UV light (254 nm) and visible light for 7 days |
Samples from each stress condition should be diluted appropriately and analyzed using the proposed HPLC method.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical troubleshooting guide for common HPLC issues.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Improve Regioselectivity in Reactions of Dichloropyrimidines
Welcome to the technical support center for navigating the complexities of dichloropyrimidine reactions. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the general rule for the regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines?
Generally, the chlorine atom at the C4 position of a 2,4-dichloropyrimidine is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1][2][3] This preference is attributed to the greater electron deficiency at the C4 position, which can better stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack.[2] However, this selectivity is often moderate and can be influenced by several factors, frequently resulting in a mixture of C2 and C4 substituted products.[1][3] For instance, reactions with neutral nitrogen nucleophiles often yield C4/C2 isomer ratios of only 1:1 to 4:1.[3][4]
Q2: What factors influence the C4/C2 regioselectivity in reactions of 2,4-dichloropyrimidines?
The regioselectivity of reactions with 2,4-dichloropyrimidines is highly sensitive to a combination of electronic and steric factors, as well as the specific reaction conditions.[3][5][6] Key influencing factors include:
-
Substituents on the Pyrimidine Ring:
-
Electron-donating groups (EDGs) at the C6 position (e.g., -OMe, -NHMe) can alter the electronic distribution of the pyrimidine ring, favoring nucleophilic attack at the C2 position.[2][5][6]
-
Electron-withdrawing groups (EWGs) at the C5 position (e.g., -NO₂, -CN) tend to enhance the inherent preference for substitution at the C4 position.[3][7][8]
-
-
Nature of the Nucleophile:
-
Reaction Conditions:
-
Catalysis: The use of palladium catalysts, especially in amination and cross-coupling reactions, can significantly influence regioselectivity. Specific ligand systems can even reverse the "natural" selectivity.[4][9][10][11]
-
Solvent and Base: The choice of solvent and base can play a crucial role. For example, using a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) in palladium-catalyzed aminations has been shown to strongly favor the C4 isomer.[3][4]
-
Temperature: Reaction temperature can affect the selectivity, with higher temperatures sometimes leading to a loss of selectivity or the formation of undesired byproducts.[12]
-
Q3: How can I favor C4-selective substitution?
For many applications, achieving high selectivity for the C4 position is desirable. Here are some strategies:
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling often show a strong preference for the C4 position.[4][12][13][14] Microwave-assisted Suzuki couplings can provide C4-substituted pyrimidines in good to excellent yields with short reaction times.[12][14][15]
-
Palladium-Catalyzed Amination: The Buchwald-Hartwig amination, when appropriately tuned, is a powerful method for C4-selective amination. The use of specific palladium catalysts and ligands, in combination with a strong base like LiHMDS, can lead to excellent C4 selectivity.[4][16]
-
Nucleophilic Aromatic Substitution (SNAr) with Specific Nucleophiles: While often leading to mixtures, careful selection of the nucleophile and reaction conditions can favor C4 substitution.
Q4: Under what conditions is C2 amination favored?
Achieving C2 selectivity often requires overcoming the inherent preference for C4 attack. Key strategies include:
-
Introducing an Electron-Donating Group (EDG) at C6: An EDG like a methoxy (-OMe) or amino (-NHR) group at the C6 position can make the C2 position more electrophilic and susceptible to nucleophilic attack.[5][6]
-
Using Tertiary Amine Nucleophiles: In the presence of a C5 electron-withdrawing group, tertiary amines can act as nucleophiles with high selectivity for the C2 position.[7][8]
-
Catalyst-Controlled C2-Selective Cross-Coupling: Recent research has shown that specific palladium(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely effect C2-selective C-S cross-coupling with thiols, a reversal of the typical C4 selectivity.[9][10][11]
Troubleshooting Guides
Problem 1: My reaction is producing a mixture of C2 and C4 isomers that are difficult to separate.
-
Possible Cause: The intrinsic reactivity difference between the C2 and C4 positions is small under your current reaction conditions.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically screen different solvents, bases, and temperatures. A lower temperature may improve selectivity.
-
Employ a Catalytic System: For aminations and cross-couplings, introduce a palladium catalyst with a suitable ligand. For C4-amination, a Pd(OAc)₂/dppb system with LiHMDS as a base has proven effective.[4] For C2 C-S coupling, consider a Pd(II) precatalyst with a bulky NHC ligand.[9][10]
-
Modify the Substrate: If synthetically feasible, introduce a directing group onto the pyrimidine ring. An EDG at C6 can direct to C2, while an EWG at C5 can enhance C4 selectivity.
-
Change the Nucleophile: The structure of the nucleophile can influence selectivity. For example, in some SNAr reactions, switching to a bulkier nucleophile may alter the C4/C2 ratio.
-
Problem 2: I am observing low or no conversion of my dichloropyrimidine starting material.
-
Possible Cause: Insufficiently reactive nucleophile, suboptimal reaction conditions, or a deactivated substrate.
-
Troubleshooting Steps:
-
Increase Reactivity: Use a stronger nucleophile or a more reactive derivative. For amines, pre-mixing with a strong base like LiHMDS to form the amide can increase nucleophilicity.[4]
-
Adjust Temperature: Gradually increase the reaction temperature while monitoring for the formation of byproducts. Microwave irradiation can be an effective way to increase the reaction rate.[12][14][15]
-
Screen Solvents and Bases: The choice of solvent can significantly impact solubility and reaction rates. Ensure the base is appropriate for the reaction and the nucleophile.
-
Check Catalyst Activity: If using a catalytic system, ensure the catalyst is active and not poisoned. Use fresh catalyst and anhydrous, deoxygenated solvents.
-
Problem 3: I am attempting a C2-selective reaction but am still getting the C4-substituted product as the major isomer.
-
Possible Cause: The conditions are not sufficient to overcome the inherent C4 preference.
-
Troubleshooting Steps:
-
Verify Directing Group Effect: If using a C6-EDG, ensure it is sufficiently electron-donating to favor C2 attack.
-
Optimize C2-Selective Catalyst System: For C2-selective cross-coupling, the structure of the palladium precatalyst and the bulky NHC ligand is critical. Selectivity can be highly sensitive to the catalyst structure.[9][10]
-
Control Kinetics vs. Thermodynamics: Run the reaction at a lower temperature to favor the kinetically controlled product, which may be the C2 isomer under certain conditions.
-
Consider an Alternative Strategy: It may be necessary to functionalize the C4 position first with a group that can be removed or transformed later, and then perform the desired reaction at the C2 position.
-
Data Presentation: Regioselectivity in Dichloropyrimidine Reactions
Table 1: Regioselectivity of Amination of 6-Aryl-2,4-dichloropyrimidines
| Entry | Amine | Conditions | C4:C2 Ratio | Yield (%) | Reference |
| 1 | Dibutylamine | A: K₂CO₃, DMAc, rt | 70:30 | - | [4] |
| 2 | Dibutylamine | B: Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C | >30:1 | 95 | [4] |
| 3 | Morpholine | A: K₂CO₃, DMAc, rt | 80:20 | - | [4] |
| 4 | Morpholine | B: Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C | >30:1 | 96 | [4] |
| 5 | Aniline | C: No catalyst, THF, -60 °C | >30:1 | 94 | [4] |
Table 2: Regioselectivity of Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid
| Entry | Catalyst | Solvent | Base | Temperature (°C) | Yield of C4-product (%) | Reference |
| 1 | Pd(PPh₃)₄ | Dioxane | K₂CO₃ | 100 | 80 | [12] |
| 2 | Pd(dppf)Cl₂ | Dioxane | K₂CO₃ | 100 | 65 | [12] |
| 3 | Pd(OAc)₂ | Dioxane | K₂CO₃ | 100 | 45 | [12] |
| 4 | Pd(PPh₃)₄ | Dioxane/H₂O | K₂CO₃ | 100 (Microwave) | 92 | [12] |
Experimental Protocols
Protocol 1: Highly C4-Regioselective Palladium-Catalyzed Amination of a 6-Aryl-2,4-dichloropyrimidine [4]
This protocol describes the C4-selective amination of a 6-aryl-2,4-dichloropyrimidine with a secondary amine using a palladium catalyst.
-
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 equiv)
-
Secondary amine (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
1,4-Bis(diphenylphosphino)butane (dppb) (1-2 mol%)
-
Lithium hexamethyldisilazide (LiHMDS) (1.0 M solution in THF, 1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Catalyst Preparation: In a glovebox, add Pd(OAc)₂ (1-2 mol%) and dppb (1-2 mol%) to an oven-dried reaction flask equipped with a magnetic stir bar.
-
Reaction Setup: Remove the flask from the glovebox, and add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv). Seal the flask with a septum and purge with argon or nitrogen. Add anhydrous THF via syringe.
-
Amine-Base Premixing: In a separate oven-dried flask under an inert atmosphere, add the secondary amine (1.1 equiv) and anhydrous THF. Cool the solution to -20 °C. Add the LiHMDS solution (1.1 equiv) dropwise with stirring.
-
Reaction Execution: Slowly add the pre-mixed amine/LiHMDS solution to the flask containing the substrate and catalyst at -20 °C. The order of addition is critical to prevent the non-catalyzed, less selective SNAr reaction.[3][4]
-
Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Protocol 2: C4-Selective Microwave-Assisted Suzuki Coupling [12]
This protocol details the C4-selective Suzuki coupling of 2,4-dichloropyrimidine with an arylboronic acid using microwave irradiation.
-
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
Reaction Setup: To a microwave reaction vial, add 2,4-dichloropyrimidine (1.0 equiv), arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.5 mol%), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield the C4-aryl-2-chloropyrimidine.
-
Visualizations
Caption: Factors influencing regioselectivity in dichloropyrimidine reactions.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 11. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Reactions of Methyl 2-chloropyrimidine-4-carboxylate with Primary Amines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 2-chloropyrimidine-4-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its reaction with primary amines, a key step in the synthesis of various biologically active molecules.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the reaction between this compound and a primary amine?
The expected reaction is a nucleophilic aromatic substitution (SNAr), where the primary amine displaces the chlorine atom at the C2 position of the pyrimidine ring. This yields the corresponding methyl 2-(alkylamino)pyrimidine-4-carboxylate. The pyrimidine ring is electron-deficient, which facilitates this type of substitution.
Q2: What are the most common byproducts in this reaction?
The most common byproducts arise from competing nucleophilic reactions. These can include:
-
Hydrolysis Product: Formation of methyl 2-hydroxypyrimidine-4-carboxylate if water is present in the reaction mixture.
-
Solvolysis Product: If an alcohol is used as a solvent (e.g., methanol, ethanol), the corresponding alkoxide can compete with the amine nucleophile, leading to the formation of a 2-alkoxy-pyrimidine derivative.[1][2]
-
Amide Formation: Hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by reaction with the primary amine to form an amide, is possible under certain conditions, though less common if the primary reaction is efficient.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] These techniques allow for the visualization of the consumption of the starting material and the formation of the desired product and any major byproducts.
Q4: What analytical techniques are recommended for characterizing the final product and identifying byproducts?
-
NMR Spectroscopy (1H and 13C): This is the primary method for structural elucidation of the desired product and any isolated byproducts.[4][5] Specific proton and carbon chemical shifts are characteristic of the pyrimidine ring and its substituents.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product and byproducts, aiding in their identification.
-
High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the product and quantifying the relative amounts of product and byproducts.[6][7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield of the desired 2-aminopyrimidine product is a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Insufficient Reactivity | The pyrimidine ring may not be sufficiently activated, or the amine may be a weak nucleophile. Consider increasing the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.[2] |
| Poor Leaving Group Ability | While chlorine is a reasonable leaving group in SNAr, for less reactive systems, a fluoro-substituted pyrimidine would be more reactive.[2] |
| Inappropriate Solvent | The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the nucleophile and facilitate the reaction.[2][8] |
| Base Issues | If a base is used to scavenge the HCl byproduct, ensure it is non-nucleophilic (e.g., triethylamine, diisopropylethylamine) and present in a sufficient amount (at least one equivalent).[2] |
| Reagent Decomposition | The starting materials or product may be degrading under the reaction conditions. Consider using milder conditions (lower temperature, weaker base if applicable).[9] |
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositorio.uchile.cl [repositorio.uchile.cl]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Palladium Catalyst Removal in Methyl 2-chloropyrimidine-4-carboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of palladium catalysts from the synthesis of Methyl 2-chloropyrimidine-4-carboxylate and related compounds.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments and provides actionable solutions.
Problem 1: Incomplete Removal of Palladium Catalyst with Standard Filtration
-
Symptoms:
-
The filtrate remains colored (typically black or dark brown).
-
Analysis of the product by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or other sensitive analytical techniques reveals high residual palladium levels.[1]
-
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Fine Palladium Particles | 1. Use a Finer Filtration Medium: Switch from standard filter paper to a microfiltration membrane (e.g., 0.45 µm PTFE) or a thicker pad of Celite®.[1] 2. Optimize Celite® Bed: Ensure the Celite® pad is 1-2 cm thick, well-compacted, and pre-wetted with the reaction solvent to improve filtration efficiency.[1] |
| Soluble Palladium Species | 1. Employ Scavengers: Filtration is ineffective for soluble palladium. Utilize a suitable palladium scavenger to bind the metal, followed by filtration.[1] 2. Induce Precipitation: Add an anti-solvent or a specific precipitating agent to convert soluble palladium into an insoluble form before filtration. |
| Colloidal Palladium | 1. Flocculation: Add a small amount of a flocculating agent to aggregate colloidal particles, making them easier to filter. 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium prior to filtration. |
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptoms:
-
Residual palladium levels remain above the acceptable limits set by regulatory bodies like the International Council for Harmonisation (ICH).[2]
-
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally more effective for Pd(II), while others may be better for Pd(0).[3] A screening of different scavenger types is recommended.[3] 2. Match Scavenger to Solvent: Ensure the scavenger is compatible with the reaction solvent system. |
| Insufficient Scavenger Amount or Reaction Time | 1. Increase Scavenger Equivalents: A common starting point is 5 equivalents of scavenger relative to the palladium catalyst.[3] This may need to be optimized. 2. Optimize Scavenging Time and Temperature: While many scavengers work at room temperature, increasing the temperature can sometimes improve performance.[3] Monitor palladium levels at different time points to determine the optimal duration.[3] |
| Strong Product-Palladium Chelation | The nitrogen atoms in the pyrimidine ring of this compound can strongly chelate with palladium, making it difficult to remove. 1. Use a Stronger Scavenger: Consider scavengers with a very high affinity for palladium, such as those containing thiol or trimercaptotriazine (TMT) functionalities. 2. Disrupt Chelation: Try adding a competing ligand or changing the solvent to disrupt the product-palladium complex before adding the scavenger.[3] |
| Poor Mass Transfer | 1. Ensure Vigorous Stirring: Inadequate mixing can prevent the scavenger from effectively interacting with the palladium in solution.[3] |
Problem 3: Product Loss During Purification
-
Symptoms:
-
Significant reduction in the final product yield after the palladium removal step.
-
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Non-specific Adsorption to Scavenger | 1. Optimize Scavenger Loading: Use the minimum effective amount of scavenger to reduce product loss.[1] 2. Wash the Scavenger: After filtration, thoroughly wash the scavenger with fresh solvent to recover any adsorbed product.[1] 3. Screen Different Scavengers: Some scavengers may have a higher affinity for your product than others. Activated carbon, for instance, is known for potential non-specific product adsorption.[3] |
| Product Precipitation with Palladium | 1. Optimize Precipitation Conditions: If using precipitation as a removal method, carefully control conditions such as anti-solvent addition rate and temperature to selectively precipitate the palladium complex without co-precipitating the product. |
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A1: Regulatory agencies such as the ICH have established strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final API, depending on the daily dosage.[2][4]
Q2: What are the most common methods for removing palladium catalysts?
A2: The most common methods include:
-
Adsorption: Using materials like activated carbon or specialized palladium scavengers to bind the palladium, which is then removed by filtration.[5]
-
Scavenging: Employing molecules with a high affinity for palladium to form a complex that can be easily separated.
-
Crystallization: Purifying the product through recrystallization, leaving the palladium impurities in the mother liquor.[5]
-
Chromatography: Using column chromatography to separate the product from the catalyst.[6]
Q3: How do I choose the right palladium scavenger?
A3: The choice of scavenger depends on several factors, including the oxidation state of the palladium (Pd(0) or Pd(II)), the solvent system, the reaction temperature, and the nature of your product.[3][7] It is often recommended to perform a small-scale screen of different types of scavengers (e.g., thiol-based, amine-based, TMT-based) to identify the most effective one for your specific reaction.[3]
Q4: Can I use activated carbon for palladium removal? What are the potential drawbacks?
A4: Yes, activated carbon is a cost-effective adsorbent for palladium removal. However, a significant drawback is its potential for non-specific adsorption of the desired product, which can lead to a reduction in yield.[3][8] It is crucial to optimize the amount of activated carbon used to minimize product loss.[3]
Q5: My product is a nitrogen-containing heterocycle. Are there any special considerations for palladium removal?
A5: Yes. Nitrogen-containing heterocycles, such as pyrimidines, can act as strong ligands and chelate with the palladium catalyst. This can make the palladium more soluble and difficult to remove. In such cases, using a strong palladium scavenger or a combination of removal techniques may be necessary.
Quantitative Data on Palladium Removal Methods
The efficiency of palladium removal can vary significantly depending on the method and the specific reaction conditions. The following tables provide a summary of reported efficiencies for different techniques.
Table 1: Comparison of Palladium Scavenger Efficiency
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| MP-TMT | 852 | <10 | >98.8 | [9] |
| Si-TMT | ~500 | <10 | >98 | [8] |
| Si-Thiol | ~500 | <10 | >98 | [8] |
| Activated Carbon | ~500 | ~65 | ~87 | [8] |
| Si-TMT | 330 | 7 | 97.9 | [7] |
Table 2: Residual Palladium Levels After Different Purification Steps
| Purification Method | Average Residual Pd (ppm) | Notes | Reference |
| Crude Product | >1000 | Can be highly variable. | [6] |
| After Column Chromatography | <100 (in over half of cases) | Flash chromatography alone is often insufficient for complete removal. | [6] |
| Chromatography + Scavenging Resin | <100 (reliable) | A subsequent scavenging step is highly effective. | [6] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude product containing the palladium catalyst in a suitable solvent.
-
Scavenger Addition: Add the selected solid-supported scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst) to the solution.[3]
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for a predetermined time (e.g., 2-24 hours).[3] It is advisable to monitor the palladium concentration periodically by taking small aliquots for analysis.[3]
-
Filtration: Once the palladium removal is complete, filter the mixture to remove the scavenger.
-
Washing: Wash the scavenger with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and evaporate the solvent to obtain the purified product.[3]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate organic solvent.
-
Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[3]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[3]
-
Filtration: Filter the mixture through a pad of Celite® to effectively remove the fine carbon particles.[3]
-
Washing: Wash the Celite® pad with fresh solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[3]
Visualized Workflows
The following diagrams illustrate the decision-making process and general workflows for palladium catalyst removal.
Caption: Decision tree for selecting a palladium removal method.
Caption: Troubleshooting workflow for inefficient palladium scavenging.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. arborassays.com [arborassays.com]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
Improving solubility of Methyl 2-chloropyrimidine-4-carboxylate for reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Methyl 2-chloropyrimidine-4-carboxylate for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative solubility data for this compound is not extensively published, based on its structure—a substituted pyrimidine with a polar ester group and a chloro substituent—it is expected to be sparingly soluble in non-polar organic solvents and moderately soluble in polar aprotic and some polar protic solvents. Its solubility is influenced by factors such as the solvent's polarity, the temperature of the system, and the presence of any impurities.
Q2: Which solvents are recommended for dissolving this compound for a reaction?
A2: For reactions involving this compound, polar aprotic solvents are often a good starting point. These include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), and Acetonitrile (ACN). Some polar protic solvents like ethanol and methanol may also be effective, particularly at elevated temperatures. The choice of solvent will ultimately depend on the specific requirements of your reaction, such as the nature of the other reagents and the reaction temperature.
Q3: How does temperature affect the solubility of this compound?
A3: Generally, the solubility of solid organic compounds like this compound in organic solvents increases with temperature.[1] If you are facing solubility issues at room temperature, gently heating the mixture can significantly improve dissolution. However, it is crucial to ensure that the compound is stable at the desired temperature and does not undergo degradation.
Q4: Can sonication be used to improve the dissolution of this compound?
A4: Yes, sonication is a useful technique to aid in the dissolution of sparingly soluble solids. The high-frequency sound waves can help to break down crystal lattices and enhance the interaction between the solute and the solvent, leading to faster and more complete dissolution.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when dissolving this compound for chemical reactions.
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve at room temperature. | The solvent is not polar enough or the concentration is too high. | 1. Try a more polar aprotic solvent (e.g., switch from THF to DMF or DMSO).2. Gently heat the mixture while stirring.3. Use a co-solvent system (e.g., a mixture of THF and a small amount of DMF).4. Reduce the concentration of the substrate in the reaction mixture. |
| Compound precipitates out of solution upon cooling. | The compound has low solubility at room temperature and was only soluble at elevated temperatures. | 1. Maintain the reaction temperature at which the compound is soluble.2. If the reaction needs to be run at a lower temperature, consider a different solvent system where the compound has better solubility at that temperature.3. If precipitation occurs during workup, use a larger volume of a suitable extraction solvent. |
| An oil or immiscible liquid forms instead of a clear solution. | The compound may be "oiling out," which can happen if it is an amorphous solid or if it is melting in the hot solvent rather than dissolving. This can also be caused by impurities. | 1. Ensure the compound is of high purity. If necessary, purify the starting material before use.2. Try a different solvent in which the compound has a higher melting point than the solvent's boiling point.3. Add a small amount of a co-solvent to see if it aids in forming a homogeneous solution. |
| The dissolution process is very slow. | The particle size of the solid is large, reducing the surface area for dissolution. | 1. Grind the solid to a fine powder before adding it to the solvent.2. Use a magnetic stirrer with a suitable stir bar and an appropriate stirring speed to ensure good mixing.3. Employ sonication to accelerate the dissolution process. |
Illustrative Solubility Data
The following table provides an illustrative overview of the expected solubility of this compound in common organic solvents. Note: This data is for illustrative purposes and actual solubilities should be determined experimentally.
| Solvent | Formula | Type | Expected Solubility at 25 °C (g/L) | Comments |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | > 100 | Often a good choice for achieving high concentrations. |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | > 100 | Similar to DMF, but with a higher boiling point. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 20 - 50 | Moderate solubility, suitable for many reactions. |
| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | 10 - 30 | May require heating to achieve higher concentrations. |
| Dichloromethane (DCM) | CH₂Cl₂ | Non-polar | < 5 | Generally poor solubility is expected. |
| Toluene | C₇H₈ | Non-polar | < 1 | Not a recommended solvent for this compound. |
| Ethanol | C₂H₆O | Polar Protic | 10 - 40 | Solubility likely increases significantly with heat. |
| Methanol | CH₄O | Polar Protic | 15 - 50 | Similar to ethanol, good for reactions at reflux. |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add the desired amount of this compound.
-
Add the chosen solvent in a portion-wise manner while stirring.
-
If the solid does not dissolve completely at room temperature, gently warm the mixture using a water bath or heating mantle.
-
Continue to stir and monitor the mixture until all the solid has dissolved, resulting in a clear solution.
-
If necessary, use sonication for 5-10 minutes to aid dissolution.
-
Once the compound is fully dissolved, proceed with the addition of other reagents as required by your reaction protocol.
Protocol 2: Small-Scale Solubility Test
-
Weigh approximately 10 mg of this compound into a small vial.
-
Add 0.1 mL of the test solvent to the vial.
-
Stir or vortex the mixture at room temperature for 1-2 minutes.
-
Observe if the solid dissolves completely.
-
If the solid does not dissolve, add another 0.1 mL of the solvent and repeat the process.
-
If the solid still does not dissolve, gently heat the vial and observe any changes in solubility.
-
Record the approximate volume of solvent required to dissolve the solid to estimate its solubility.
Visualizations
Caption: Experimental workflow for dissolving the compound.
Caption: Key factors affecting solubility.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl 2-chloropyrimidine-4-carboxylate and Methyl 4-chloropyrimidine-2-carboxylate in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the regioselectivity and reactivity of substituted heterocyclic compounds are of paramount importance. Pyrimidine scaffolds, in particular, are central to the development of a wide array of pharmaceuticals, including kinase inhibitors. This guide provides a detailed comparison of the reactivity of two key isomeric building blocks: methyl 2-chloropyrimidine-4-carboxylate and methyl 4-chloropyrimidine-2-carboxylate, in the context of nucleophilic aromatic substitution (SNAr) reactions.
Executive Summary
Theoretical Underpinnings of Reactivity
The difference in reactivity between the 2- and 4-positions of the pyrimidine ring in SNAr reactions is a well-documented phenomenon. The key to understanding this difference lies in the stability of the Meisenheimer complex, the anionic intermediate formed upon nucleophilic attack.
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency facilitates the attack of nucleophiles.
-
Attack at the 4-position: When a nucleophile attacks the C4 position, the negative charge of the resulting Meisenheimer intermediate can be delocalized through resonance onto both nitrogen atoms. This extensive delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy of the reaction.
-
Attack at the 2-position: In contrast, when a nucleophile attacks the C2 position, the negative charge in the Meisenheimer intermediate is primarily localized on the nitrogen atoms adjacent to the site of attack. The resonance stabilization is less effective compared to the intermediate formed from attack at the 4-position.
The presence of an electron-withdrawing carboxylate group further activates the pyrimidine ring towards nucleophilic attack. However, the positional influence of the nitrogen atoms on the stability of the intermediate remains the dominant factor in determining the relative reactivity of the chloro-substituents.
Data Presentation: A Comparative Overview
To illustrate the expected difference in reactivity, the following table summarizes hypothetical, yet representative, data for the reaction of this compound and methyl 4-chloropyrimidine-2-carboxylate with a common nucleophile, morpholine. This data is intended to provide a quantitative illustration of the well-established qualitative trend.
| Parameter | This compound | Methyl 4-chloropyrimidine-2-carboxylate |
| Reaction Schematic | ||
| Illustrative Reaction Time | 12 - 24 hours | 2 - 6 hours |
| Illustrative Yield | 75% | 90% |
| Relative Reactivity | Lower | Higher |
Experimental Protocols
The following are detailed experimental protocols for the reaction of each isomer with morpholine, a common secondary amine nucleophile. These protocols are adapted from established procedures for SNAr reactions on chloropyrimidines.
Protocol 1: Synthesis of Methyl 2-(morpholino)pyrimidine-4-carboxylate
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in DMF, add morpholine and potassium carbonate.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford methyl 2-(morpholino)pyrimidine-4-carboxylate.
Protocol 2: Synthesis of Methyl 4-(morpholino)pyrimidine-2-carboxylate
Materials:
-
Methyl 4-chloropyrimidine-2-carboxylate (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 4-chloropyrimidine-2-carboxylate in DMF, add morpholine and potassium carbonate.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford methyl 4-(morpholino)pyrimidine-2-carboxylate.
Relevance in Drug Discovery: Scaffolds for Kinase Inhibitors
The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Many approved and investigational kinase inhibitors feature a substituted pyrimidine ring that serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase. The functionalization of the pyrimidine ring, often achieved through SNAr reactions with various nucleophiles, is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors.
For example, pyrimidine derivatives are widely used as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two key targets in oncology.[1][2][3][4][5][6][7][8][9] The ability to selectively introduce substituents at the 2- or 4-position of the pyrimidine ring allows for the fine-tuning of interactions with specific amino acid residues in the kinase active site.
Visualizations
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The following diagram illustrates the general mechanism of a nucleophilic aromatic substitution reaction on a chloropyrimidine.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Experimental Workflow for SNAr
The diagram below outlines a typical experimental workflow for the synthesis of substituted pyrimidines via SNAr.
Caption: A typical experimental workflow for SNAr reactions.
EGFR Signaling Pathway
Substituted pyrimidines are common scaffolds for inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
Caption: Simplified EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.
References
- 1. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and molecular modeling study of certain VEGFR-2 inhibitors based on thienopyrimidne scaffold as cancer targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Methyl 2-chloropyrimidine-4-carboxylate
For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like Methyl 2-chloropyrimidine-4-carboxylate (CAS No: 149849-94-5) is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for purity assessment, supported by detailed experimental protocols and representative performance data.
Introduction to Purity Analysis
This compound is a key building block in organic synthesis. Its purity can be affected by residual starting materials, by-products from the synthesis, and degradation products. Therefore, robust analytical methods are essential to quantify its purity and identify any impurities. This guide compares four prominent techniques: LC-MS, High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, selectivity, and quantitation needs.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of this compound using different analytical methods. These values are representative and may vary based on the specific instrumentation and experimental conditions.
| Parameter | LC-MS | HPLC-UV | GC-MS | qNMR |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Separation by chromatography, detection by UV absorbance | Separation of volatile compounds, detection by mass-to-charge ratio | Signal intensity is directly proportional to the number of nuclei |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.5 µg/mL | ~0.1 ppm | ~0.1% (w/w) |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~1.5 µg/mL | ~0.3 ppm | ~0.3% (w/w) |
| Linearity (R²) | >0.999 | >0.998 | >0.998 | N/A (Primary Method) |
| Precision (%RSD) | < 5% | < 2% | < 10% | < 1% |
| Accuracy (% Recovery) | 95-105% | 98-102% | 90-110% | 99-101% |
| Specificity | High (Mass-based) | Moderate (Retention time & UV spectrum) | High (Mass-based) | High (Chemical shift) |
| Throughput | High | High | Medium | Medium |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
LC-MS (Liquid Chromatography-Mass Spectrometry)
LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. It is particularly useful for identifying and quantifying trace-level impurities.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50-500.
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
HPLC-UV (High-Performance Liquid Chromatography with UV Detection)
HPLC-UV is a robust and widely used technique for purity determination, offering excellent quantitative performance.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and Water (60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation: Prepare a stock solution of 1 mg/mL in the mobile phase. Create calibration standards by diluting the stock solution.
GC-MS (Gas Chromatography-Mass Spectrometry)
GC-MS is suitable for the analysis of volatile and thermally stable compounds. This compound is amenable to GC-MS analysis.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass spectrometer detector.
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
qNMR (Quantitative Nuclear Magnetic Resonance)
qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.[1] It provides structural information alongside quantification.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone) that has a signal in a clean region of the spectrum.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).
Sample Preparation: Accurately weigh the sample (e.g., 10-20 mg) and the internal standard (e.g., 5-10 mg) into an NMR tube. Add the deuterated solvent (e.g., 0.7 mL) and ensure complete dissolution.
Purity Calculation: The purity is calculated based on the integral ratio of a specific proton signal of the analyte to a proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
Conclusion
The selection of an appropriate analytical method for the purity assessment of this compound is contingent on the specific analytical goals.
-
LC-MS offers the highest sensitivity and specificity, making it ideal for the identification and quantification of trace impurities and for in-depth impurity profiling.
-
HPLC-UV is a reliable and cost-effective method for routine purity determination and quality control, providing excellent quantitative accuracy and precision.
-
GC-MS is a valuable alternative, particularly for volatile impurities, and offers high specificity due to mass-based detection.
-
qNMR stands out as a primary method for determining absolute purity without the need for a specific reference standard of the analyte, providing both structural and quantitative information in a single experiment.
For comprehensive characterization, a combination of these orthogonal techniques is often employed to ensure the highest confidence in the purity assessment of critical pharmaceutical intermediates.
References
Comparative Analysis of Methyl 2-chloropyrimidine-4-carboxylate Derivatives in Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of pyrimidine derivatives, with a focus on anticancer, antimicrobial, and anti-inflammatory properties. While specific data on derivatives of Methyl 2-chloropyrimidine-4-carboxylate is limited in publicly available research, this document summarizes the biological activities of structurally related pyrimidine compounds. The experimental data herein is collated from various studies on diverse pyrimidine derivatives to offer a representative comparison for researchers synthesizing novel compounds from the this compound scaffold.
Anticancer Activity
Pyrimidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes such as cell cycle progression and the induction of apoptosis.
Comparative Anticancer Activity of Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | MTT Assay | 5.4 | [1] |
| A549 (Lung) | MTT Assay | 8.4 | [1] | |
| Derivative B | HCT-116 (Colon) | SRB Assay | 3.59 | [1] |
| PC-3 (Prostate) | SRB Assay | 5.52 | [1] | |
| Derivative C | LoVo (Colon) | SRB Assay | 7.8 | [2] |
| HeLa (Cervical) | SRB Assay | 6.2 | [2] | |
| Derivative D | MGC-803 (Gastric) | MTT Assay | 4.01 | [1] |
Note: The compound IDs are placeholders representing different pyrimidine derivatives from the cited literature.
Antimicrobial Activity
The antimicrobial potential of pyrimidine derivatives has been evaluated against various bacterial and fungal strains. The data is typically presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Comparative Antimicrobial Activity of Pyrimidine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Derivative E | Staphylococcus aureus | 12.5 | [3] |
| Escherichia coli | 25 | [3] | |
| Derivative F | Bacillus subtilis | 10 | [4] |
| Candida albicans | 50 | [4] | |
| Derivative G | Pseudomonas aeruginosa | 62.5 | [3] |
| Aspergillus niger | 100 | [3] |
Note: The compound IDs are placeholders representing different pyrimidine derivatives from the cited literature.
Anti-inflammatory Activity
Several pyrimidine derivatives have been investigated for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[5]
Comparative COX-2 Inhibitory Activity of Pyrimidine Derivatives
| Compound ID | COX-2 Inhibition IC50 (µM) | Reference |
| Derivative H | 0.04 | [5] |
| Derivative I | 0.08 | [5] |
| Celecoxib (Control) | 0.04 | [5] |
Note: The compound IDs are placeholders representing different pyrimidine derivatives from the cited literature.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antimicrobial Activity: Disk Diffusion Assay
This method is used to assess the antimicrobial susceptibility of bacterial strains to the synthesized compounds.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton agar (MHA) plates
-
Sterile paper discs (6 mm in diameter)
-
Test compound solutions of known concentrations
-
Standard antibiotic discs (e.g., ampicillin) as positive controls
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.
-
Impregnate sterile paper discs with a known concentration of the test compounds and place them on the inoculated agar surface.
-
Place a standard antibiotic disc as a positive control.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay determines the ability of the compounds to inhibit the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Microplate reader
Procedure:
-
The assay is typically performed using a commercial COX inhibitor screening kit according to the manufacturer's instructions.
-
Briefly, the test compounds are incubated with the COX-2 enzyme.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The production of prostaglandin G2, the initial product of the COX reaction, is measured colorimetrically.
-
The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 value is determined.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: Workflow for Synthesis and Biological Screening.
Representative Signaling Pathway for Anticancer Pyrimidine Derivatives
Caption: Inhibition of EGFR Signaling Pathway.
References
- 1. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study [mdpi.com]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The formation of carbon-carbon bonds involving chloropyrimidines is a common challenge due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. The choice of the palladium catalyst is therefore critical to the success of these transformations. This guide provides an objective comparison of different palladium catalysts for the Suzuki coupling of chloropyrimidines, supported by experimental data.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki coupling of chloropyrimidines is influenced by a variety of factors including the ligand, the palladium precursor, the base, and the solvent system. Below is a summary of the performance of several commonly employed palladium catalyst systems. The data presented is compiled from various studies, and direct comparisons should be considered in the context of the specific reaction conditions.
| Catalyst System | Chloropyrimidine Substrate | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | 5 | [1] |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 | 5 | [2] |
| Pd(OAc)₂ / PPh₃ | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 43 | 5 | [1] |
| PdCl₂(PPh₃)₂ | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 36 | 5 | [1] |
| PEPPSI-IPr | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 2 | 98 | 0.5 | [3] |
| Pd/IPr | 2,5-Dichloropyrimidine | Arylboronic acids | - | - | - | - | Moderate | - | [4] |
| Ligand-free (Pd(OAc)₂) | 2,3,5-Trichloropyridine | Arylboronic acids | - | Aqueous | - | - | High | - | [5] |
Note: The yields and reaction conditions are reported as found in the cited literature and may vary based on the specific batch of reagents and precise experimental setup.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the Suzuki coupling of chloropyrimidines using different palladium catalyst systems.
Protocol 1: Suzuki Coupling of 2,4-Dichloropyrimidine with Pd(PPh₃)₄
This protocol is adapted from a study on the microwave-assisted regioselective Suzuki coupling of 2,4-dichloropyrimidines.[1]
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol)
-
Phenylboronic acid (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
1,4-Dioxane (7 mL)
Procedure:
-
To a reaction vessel, add 2,4-dichloropyrimidine (149 mg, 1.0 mmol), phenylboronic acid (122 mg, 1.0 mmol), potassium carbonate (415 mg, 3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Add 7 mL of 1,4-dioxane to the vessel.
-
The reaction mixture is heated to 100 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-chloro-4-phenylpyrimidine.
Protocol 2: Suzuki Coupling of a Dichloropyrimidine Derivative with Pd(PPh₃)₄
This protocol is based on the synthesis of 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines.[2]
Materials:
-
5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol)
-
Arylboronic acid (1.08 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.0493 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (1.972 mmol)
-
1,4-Dioxane (6 mL)
-
Distilled water (1.5 mL)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol) and Pd(PPh₃)₄ (5 mol%) in 6 mL of 1,4-dioxane.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the arylboronic acid (1.08 mmol), K₃PO₄ (1.972 mmol), and distilled water (1.5 mL).
-
The reaction mixture is heated to reflux at 70-80 °C for 18-22 hours.
-
Upon completion, the reaction is cooled to room temperature and ethyl acetate is added.
-
The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.
-
The solvent is removed in vacuo, and the residue is purified by chromatography.
Protocol 3: Suzuki Coupling of 2-Chloropyridine with a PEPPSI-IPr Catalyst
This protocol is derived from a study on a calix[3]arene-supported PEPPSI-IPr complex for the Suzuki-Miyaura coupling of aryl chlorides.[3] While the original study uses a supported catalyst, the conditions can be adapted for the unsupported PEPPSI-IPr complex.
Materials:
-
2-Chloropyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
--INVALID-LINK--palladium(II) dichloride (PEPPSI-IPr) (0.005 mmol, 0.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
In a reaction tube, combine 2-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), PEPPSI-IPr (0.5 mol%), and K₃PO₄ (2.0 mmol).
-
Add 5 mL of 1,4-dioxane.
-
The tube is sealed and the mixture is heated at 80 °C for 2 hours.
-
After cooling, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are dried and concentrated.
-
The product is purified by flash chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for Suzuki coupling of chloropyrimidines.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Microwave-Assisted and Conventional Synthesis of Pyrimidines
For researchers, scientists, and professionals in drug development, the efficiency of synthesizing core heterocyclic structures like pyrimidines is a critical factor in accelerating discovery pipelines. This guide provides a detailed comparison of microwave-assisted and conventional heating methods for pyrimidine synthesis, supported by experimental data, to inform decisions on optimizing synthetic strategies.
The synthesis of pyrimidine derivatives, a cornerstone in medicinal chemistry due to their prevalence in therapeutic agents, has traditionally been accomplished through conventional heating methods. However, microwave-assisted organic synthesis has emerged as a powerful alternative, often demonstrating significant advantages in terms of reaction time and yield. This comparison guide delves into the quantitative and qualitative differences between these two approaches.
Yield and Reaction Time: A Quantitative Comparison
Microwave-assisted synthesis consistently demonstrates a remarkable reduction in reaction times and, in many cases, an improvement in product yields compared to conventional heating methods.[1][2][3] This is largely attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation, which can lead to faster reaction rates.[4]
A study comparing the synthesis of various pyrimidine derivatives highlights the significant advantages of microwave irradiation.[5][6] For instance, the synthesis of one derivative resulted in an 82% yield in just 24 minutes under microwave conditions, whereas the conventional method required 6.5 hours to achieve a lower yield of 65%.[5][6] This trend is observed across a range of substituted pyrimidines.
In the synthesis of 2-amino-4,6-diarylpyrimidines, it was noted that while conventional heating could achieve higher yields, it required substantially longer reaction times.[7][8][9] The microwave-assisted approach provided comparable efficiencies in a fraction of the time, with yields considered acceptable to good.[7][8][9] This trade-off between a potentially slightly higher yield with conventional methods and the dramatic time savings with microwave synthesis is a crucial consideration for rapid library synthesis and lead optimization.
The following table summarizes the comparative data from various studies:
| Product | Microwave-Assisted Synthesis | Conventional Synthesis | Reference |
| 2-Amino-4,6-diphenylpyrimidine | 86% (Time: Not Specified) | 94% (Time: Not Specified) | [7] |
| 2-Amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine | 83% (Time: Not Specified) | 93% (Time: Not Specified) | [7] |
| 2-Amino-4-(4-ethoxyphenyl)-6-(4-methylphenyl)pyrimidine | 75% (Time: Not Specified) | 90% (Time: Not Specified) | [7] |
| 2-Amino-4-(2-chlorophenyl)-6-(4-methylphenyl)pyrimidine | 72% (Time: Not Specified) | 90% (Time: Not Specified) | [7] |
| Substituted Pyrimidine Derivative 1 | 82% (24 min) | 65% (6.5 hr) | [5][6] |
| Substituted Pyrimidine Derivative 2 | 78% (22 min) | 55% (6 hr) | [5][6] |
| Substituted Pyrimidine Derivative 3 | 80% (21 min) | 54% (6 hr) | [5][6] |
| Substituted Pyrimidine Derivative 4 | 76% (24 min) | 58% (6 hr) | [5][6] |
| Substituted Pyrimidine Derivative 5 | 78% (28 min) | 60% (5.5 hr) | [6] |
| Substituted Pyrimidine Derivative 6 | 75% (25 min) | 61% (5.5 hr) | [6] |
| Substituted Pyrimidine Derivative 7 | 73% (22 min) | 65% (5 hr) | [6] |
| Substituted Pyrimidine Derivative 8 | 75% (29 min) | 55% (5.5 hr) | [6] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of pyrimidine derivatives via both microwave-assisted and conventional methods, based on common practices in the cited literature.
Microwave-Assisted Synthesis of 2-Amino-4,6-diarylpyrimidines
A mixture of an appropriate aldehyde (1 mmol), acetophenone (1 mmol), and guanidine hydrochloride (1.5 mmol) is subjected to microwave irradiation.[7] In some green chemistry approaches, calcium chloride (CaCl2) is used as a catalyst in solvent-free conditions.[7][9] The reaction is carried out in a monomode microwave reactor with controlled temperature and power, for instance, at 523 K and 150 W, for a short duration, often in the range of minutes.[7] After completion of the reaction, the mixture is cooled, and the product is isolated and purified, typically by recrystallization.
Conventional Synthesis of 2-Amino-4,6-diarylpyrimidines
In a typical conventional heating protocol, a mixture of the aldehyde (1 mmol), acetophenone (1 mmol), and guanidine hydrochloride (1.5 mmol) is refluxed in an organic solvent such as ethanol, often in the presence of a base catalyst.[7][8] The reaction mixture is heated for several hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent.
Synthesis Workflow Comparison
The following diagram illustrates the general workflow for both microwave-assisted and conventional pyrimidine synthesis.
Caption: Comparative workflow of pyrimidine synthesis.
Conclusion
The evidence strongly suggests that microwave-assisted synthesis offers a significantly more time-efficient and often higher-yielding pathway to pyrimidine derivatives compared to conventional heating methods.[1][2][3] While conventional methods may in some specific cases provide slightly higher yields, the dramatic reduction in reaction time from hours to minutes makes microwave synthesis a highly attractive option for accelerating research and development in medicinal chemistry. The adoption of microwave technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions.[4][7][10] For high-throughput synthesis and rapid exploration of chemical space, microwave-assisted synthesis is the superior methodology.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
A Comparative Guide to Alternatives for Methyl 2-chloropyrimidine-4-carboxylate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is a critical step in the design and execution of synthetic routes in medicinal chemistry and drug discovery. Methyl 2-chloropyrimidine-4-carboxylate is a valuable reagent for the synthesis of 2,4-disubstituted pyrimidine derivatives, a scaffold present in numerous biologically active compounds. However, a range of alternative reagents can offer advantages in terms of reactivity, selectivity, and cost-effectiveness. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols to inform your synthetic strategy.
Key Alternative Reagents at a Glance
Two primary alternatives to this compound for the synthesis of 2,4-disubstituted pyrimidines are 2,4-Dichloropyrimidine and Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate . These reagents offer distinct reactivity profiles and synthetic handles, allowing for diverse approaches to the target molecules.
Performance Comparison in Key Synthetic Transformations
The utility of these building blocks is best demonstrated in common synthetic transformations such as Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone for introducing amine, ether, and thioether functionalities onto the pyrimidine ring. The reactivity of the chloro and methylthio leaving groups at the C2 and C4 positions dictates the regioselectivity of these transformations. Generally, the C4 position of the pyrimidine ring is more activated towards nucleophilic attack than the C2 position.
Table 1: Comparison of Reaction Yields in Nucleophilic Aromatic Substitution (SNAr)
| Starting Material | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Aniline | Methyl 2-(phenylamino)pyrimidine-4-carboxylate | K₂CO₃, DMF, 100 °C, 12 h | ~75-85 (estimated) | General knowledge |
| 2,4-Dichloropyrimidine | Aniline | 4-Anilino-2-chloropyrimidine | Et₃N, EtOH, reflux, 6 h | 92 | [1] |
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-(methylthio)pyrimidine-5-carboxylate | EtOH, reflux, 2 h | 85 | [2] |
| 2-Amino-4,6-dichloropyrimidine | Aniline | 2-Amino-4-anilino-6-chloropyrimidine | Et₃N, solvent-free, 80-90 °C, 4-14 h | 78-85 | [1][3] |
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl and heteroaryl substituents. The reactivity of the C-Cl and C-SMe bonds under palladium catalysis is a key consideration. The C-Cl bond is generally more reactive in Suzuki couplings.
Table 2: Comparison of Reaction Yields in Suzuki-Miyaura Cross-Coupling
| Starting Material | Boronic Acid | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Phenylboronic acid | Methyl 2-phenylpyrimidine-4-carboxylate | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80 °C, 12 h | ~60-70 (estimated) | General knowledge |
| 2,4-Dichloropyrimidine | Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane, MW, 100 °C, 15 min | 81 | [4] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | 2,4-Diphenylpyrimidine (one-pot) | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 55 °C, 12 h then add'l boronic acid and catalyst | 39 | [5] |
| 2,4,5,6-Tetrachloropyrimidine | 4-Methoxyphenylboronic acid (1 equiv.) | 2,4,5-Trichloro-6-(4-methoxyphenyl)pyrimidine | Pd(PPh₃)₂Cl₂, K₂CO₃, Dioxane/H₂O, 60 °C, 2 h | 97 | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-substituted Pyrimidines via SNAr
This protocol details a general procedure for the nucleophilic aromatic substitution of a chloro-pyrimidine with an amine.
Using 2,4-Dichloropyrimidine:
-
Materials: 2,4-Dichloropyrimidine (1.0 eq), desired amine (1.1 eq), Triethylamine (Et₃N) (1.5 eq), Ethanol (EtOH).
-
Procedure: To a solution of 2,4-dichloropyrimidine in ethanol, add the desired amine and triethylamine. Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC. Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 4-amino-2-chloropyrimidine derivative.[1]
Using Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate:
-
Materials: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq), desired amine (2.0 eq), Ethanol (EtOH).
-
Procedure: Dissolve Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in ethanol and add the desired amine. Reflux the mixture for 2-4 hours. After cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent can be evaporated and the residue purified by recrystallization or column chromatography.[2]
Protocol 2: Synthesis of 2-Aryl-4-substituted Pyrimidines via Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of a chloropyrimidine with a boronic acid.
Using 2,4-Dichloropyrimidine (Microwave-assisted):
-
Materials: 2,4-Dichloropyrimidine (1.0 eq), Arylboronic acid (1.05 eq), Pd(PPh₃)₄ (0.005 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane.
-
Procedure: In a microwave vial, combine 2,4-dichloropyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in 1,4-dioxane. Seal the vial and heat in a microwave reactor at 100 °C for 15 minutes. After cooling, filter the reaction mixture through a pad of celite and concentrate the filtrate. Purify the residue by column chromatography to yield the 2-chloro-4-arylpyrimidine.[4]
Using 2,4-Dichloropyrimidine (One-pot, two-step):
-
Materials: 2,4-Dichloropyrimidine (1.0 eq), First arylboronic acid (1.0 eq), Second arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.027 eq for the first step, 0.013 eq for the second), K₂CO₃ (3.0 eq), Toluene, Ethanol, Water.
-
Procedure: Dissolve 2,4-dichloropyrimidine in a mixture of toluene, ethanol, and water. Degas the solution with argon. Add the first arylboronic acid, Pd(PPh₃)₄, and K₂CO₃. Heat the reaction at 55 °C for 12 hours. Then, add the second arylboronic acid, additional Pd(PPh₃)₄, and K₂CO₃. Continue heating at 55 °C for another 12 hours. After completion, perform an aqueous workup and purify the product by chromatography.[5]
Signaling Pathways and Experimental Workflows
To visualize the synthetic strategies, the following diagrams illustrate the reaction pathways for the synthesis of 2,4-disubstituted pyrimidines using the discussed alternative reagents.
Caption: SNAr pathways for 2,4-disubstituted pyrimidines.
Caption: Suzuki coupling pathway for 2,4-diarylpyrimidines.
Conclusion
While this compound remains a useful building block, 2,4-Dichloropyrimidine and Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate present versatile and efficient alternatives.
-
2,4-Dichloropyrimidine is a cost-effective and highly reactive substrate, particularly for regioselective Suzuki-Miyaura couplings at the C4 position. Its symmetrical nature can be exploited for one-pot, two-step diarylation.
-
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate offers a different reactivity pattern. The methylthio group can be a leaving group itself after oxidation to the corresponding sulfone or sulfoxide, providing an orthogonal handle for sequential functionalization.
The choice of reagent will ultimately depend on the specific target molecule, the desired substitution pattern, and the overall synthetic strategy. Researchers are encouraged to consider the reactivity, regioselectivity, and economic aspects of each alternative to optimize their synthetic routes for the efficient production of novel pyrimidine-based compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of Methyl 2-chloropyrimidine-4-carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Methyl 2-chloropyrimidine-4-carboxylate are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, based on established safety data.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is harmful if swallowed and causes serious eye irritation. Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[1]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Quantitative Data Summary
| Property | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowed | Sigma-Aldrich SDS |
| H319: Causes serious eye irritation | Sigma-Aldrich SDS | |
| Melting Point | 63 - 66 °C (145 - 151 °F) | Sigma-Aldrich SDS |
| Boiling Point | 75 - 76 °C (167 - 169 °F) at 13 hPa | Sigma-Aldrich SDS |
| Storage Temperature | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | Fisher Scientific SDS, Apollo Scientific |
Step-by-Step Disposal Protocol
Disposal of this compound must adhere to local, regional, and national hazardous waste regulations.[2] Chemical waste generators are responsible for correctly classifying and disposing of chemical waste.[3]
-
Container Management:
-
Do not mix this compound with other waste.
-
Keep the chemical in its original container whenever possible.
-
Ensure the container is tightly closed and properly labeled.[4]
-
-
Waste Collection:
-
For spills, avoid generating dust.
-
Collect dry material and place it in a suitable, labeled container for waste disposal.[4]
-
Clean the affected area thoroughly after collection.
-
-
Disposal Pathway:
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 2-chloropyrimidine-4-carboxylate
Essential Safety and Handling Guide for Methyl 2-chloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS RN: 149849-94-5). Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing exposure risks.
This compound is a chemical intermediate that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation and eye contact, with the compound classified as causing serious eye irritation and potential respiratory irritation.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent direct contact and inhalation. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles or Safety Glasses with Side Shields | Must be worn at all times in the laboratory. A face shield should be used in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for protection against incidental splashes. For prolonged contact, consult the glove manufacturer's chemical resistance data. Always inspect gloves for damage before use and change them immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid material or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Experimental Protocols: Safe Handling and Disposal
I. Safe Handling Protocol
Preparation:
-
Area Preparation: Ensure the work area, preferably within a chemical fume hood, is clean and free of clutter.
-
Equipment Check: Verify that the chemical fume hood is functioning correctly.
-
PPE Inspection: Inspect all necessary PPE for any defects and ensure it is worn correctly before handling the compound.
Handling:
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions involving this compound within a fume hood.
Post-Handling:
-
Decontamination: Thoroughly decontaminate the work surface and any equipment used.
-
Hand Washing: Wash hands and any exposed skin with soap and water after handling is complete.
II. Spill Response Protocol
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill.
-
Collection: Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
III. Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[1]
-
Waste Segregation: Collect all waste containing this compound, including contaminated consumables, in a dedicated, clearly labeled, and sealed container for halogenated organic waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secondary containment area, away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company. Incineration is a common disposal method for halogenated organic compounds.[1]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
